1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2-hydroxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O2/c6-1-2-7-5(10)8-3-4-9/h9H,1-4H2,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZGGEMBAWCTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221692 | |
| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71479-93-1 | |
| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071479931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea, a key intermediate in the development of various compounds with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a bifunctional organic molecule containing both a reactive chloroethyl group and a hydrophilic hydroxyethyl moiety. This unique structure makes it a valuable building block in organic synthesis, particularly as a precursor for the synthesis of nitrosoureas, a class of compounds known for their chemotherapeutic properties. The chloroethyl group can act as an alkylating agent, while the hydroxyethyl group can be modified or can influence the solubility and pharmacokinetic properties of its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the precursor, N-(2-hydroxyethyl)urea, followed by the chlorination of the hydroxyethyl group.
Synthesis of N-(2-hydroxyethyl)urea
N-(2-hydroxyethyl)urea can be synthesized by the reaction of ethanolamine with an excess of urea.[1][2] This reaction is a transamidation where monoethanolamine displaces ammonia from urea.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine monoethanolamine and a molar excess of urea.
-
Heat the reaction mixture to a temperature sufficient to promote the reaction and drive off the ammonia byproduct. The reaction progress can be monitored by the cessation of ammonia evolution.
-
After the reaction is complete, cool the mixture and remove any unreacted urea and ammonia. This can be achieved by sparging the mixture with nitrogen.[2]
-
Optionally, a small amount of lactic acid can be added to neutralize any remaining ammonia or monoethanolamine.[2]
-
The resulting N-(2-hydroxyethyl)urea can be purified by recrystallization.
Synthesis of this compound
The conversion of the N-(2-hydroxyethyl)urea to this compound involves the selective chlorination of one of the hydroxyethyl groups. A common method for this transformation is the use of thionyl chloride (SOCl₂). A similar procedure is used for the synthesis of 1-(2-chloroethyl)-3-cyclohexylurea from its hydroxyethyl precursor.[3]
Experimental Protocol:
-
To a stirred mixture of N-(2-hydroxyethyl)urea and a suitable solvent (e.g., toluene) in a reaction flask, add a catalytic amount of zinc chloride (ZnCl₂).[3]
-
Cool the mixture in an ice bath and add thionyl chloride dropwise while maintaining the temperature.[3]
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 1 hour) to ensure the completion of the reaction.[3]
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
To the residue, add water and stir for a period to hydrolyze any remaining reactive species.
-
The crude this compound can be isolated by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Reaction Scheme:
Caption: Synthesis pathway of this compound.
Characterization
The structural confirmation of the synthesized this compound is crucial and can be achieved using various spectroscopic techniques.
Spectroscopic Data
The expected spectroscopic data for this compound are summarized in the table below. These are based on the analysis of structurally similar compounds.[4]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the chloroethyl group (triplets around 3.6-3.8 ppm and 3.4-3.6 ppm), the hydroxyethyl group (multiplets around 3.3-3.5 ppm and 3.1-3.3 ppm), and the NH protons (broad singlets). |
| ¹³C NMR | Resonances for the carbonyl carbon (around 156-158 ppm), and the carbons of the chloroethyl and hydroxyethyl groups. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1630-1650 cm⁻¹), and C-Cl stretching (around 650-750 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₁₁ClN₂O₂). |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₁ClN₂O₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | Expected to have some solubility in polar organic solvents. |
Experimental Workflow
The overall experimental workflow for the synthesis and characterization is depicted in the following diagram.
Caption: Overall experimental workflow.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application lies in the preparation of N-nitrosourea compounds, such as 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea (HECNU).[5][6] These nitrosourea derivatives are known for their alkylating properties, which enable them to cross-link DNA and induce cell death, making them effective anticancer agents.[7] The presence of the hydroxyethyl group can modulate the compound's solubility and ability to cross the blood-brain barrier.[8]
Safety and Handling
As with all laboratory chemicals, this compound and the reagents used in its synthesis should be handled with appropriate safety precautions. Thionyl chloride is corrosive and reacts violently with water, and should be handled in a fume hood. The final product, being a chloroethyl derivative, should be considered as a potential alkylating agent and handled with care to avoid skin contact and inhalation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea - Google Patents [patents.google.com]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. Examination of four newly synthesized 2-chloroethylnitrosoureas in comparison with BCNU, CCNU, MeCCNU, chlorozotocin and hydroxyethyl-CNU in preterminal rat leukemia L 5222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea linked to 4-acetoxy-bisdesmethyltamoxifen, estradiol and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 96806-34-7 [smolecule.com]
- 8. Semustine - Wikipedia [en.wikipedia.org]
1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea, a chemical intermediate with the CAS number 71479-93-1 . While this compound is primarily recognized as a precursor in the synthesis of its nitroso derivative, which has been investigated for its potential as a chemotherapeutic agent, this document will focus on the available technical data for the non-nitrosated parent compound. The guide will cover its chemical identity, molecular structure, and summarize the limited publicly available information regarding its synthesis and properties.
Chemical Identity and Molecular Structure
CAS Number: 71479-93-1
Molecular Formula: C₅H₁₁ClN₂O₂
Molecular Weight: 166.61 g/mol
The molecular structure of this compound consists of a central urea core substituted with a 2-chloroethyl group on one nitrogen atom and a 2-hydroxyethyl group on the other.
Molecular Structure Diagram:
Caption: Molecular Structure of this compound.
Physicochemical Data
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 71479-93-1 | Chemical Suppliers |
| Molecular Formula | C₅H₁₁ClN₂O₂ | Chemical Suppliers |
| Molecular Weight | 166.61 g/mol | Chemical Suppliers |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available scientific literature. However, based on general organic synthesis principles and a patent for a structurally similar compound, a potential synthetic route can be proposed.
Proposed Synthetic Pathway
The synthesis of this compound could likely be achieved through a two-step process:
-
Formation of the Hydroxyethyl Urea Precursor: Reaction of a suitable starting material to form 1-(2-hydroxyethyl)urea.
-
Chlorination: Introduction of the 2-chloroethyl group.
A plausible approach for the second step, by analogy to the synthesis of 1-(2-chloroethyl)-3-cyclohexylurea, would involve the chlorination of a hydroxyethyl-substituted urea precursor using a chlorinating agent like thionyl chloride (SOCl₂).
Logical Workflow for Proposed Synthesis:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
This is a generalized, hypothetical protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.
Reaction: Chlorination of 1-(2-hydroxyethyl)urea.
Materials:
-
1-(2-hydroxyethyl)urea
-
Thionyl chloride (SOCl₂)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Quenching solution (e.g., ice-water)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-(2-hydroxyethyl)urea in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-water.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using a suitable method such as recrystallization or column chromatography.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the specific biological activity and associated signaling pathways of this compound itself. The vast majority of research has focused on its nitroso derivative, 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea .
The nitroso derivative belongs to the class of nitrosoureas, which are known alkylating agents. These compounds are generally understood to exert their cytotoxic effects through the generation of reactive electrophilic species that can alkylate DNA and other cellular macromolecules, ultimately leading to cell death.
Hypothesized Role as a Prodrug Intermediate:
This compound serves as a stable precursor that can be converted into the active nitrosourea agent through a nitrosation reaction.
Caption: Role as a precursor to an active DNA alkylating agent.
Applications in Research and Drug Development
The primary application of this compound is as a key intermediate in the synthesis of its corresponding nitrosourea. This nitroso derivative has been a subject of interest in cancer research due to its potential alkylating properties.
Researchers and drug development professionals may utilize this compound for:
-
Synthesis of Novel Nitrosourea Analogs: As a building block for creating new potential anticancer agents with modified properties.
-
Structure-Activity Relationship (SAR) Studies: To understand how modifications to the urea structure affect the biological activity of the resulting nitrosourea.
-
Development of Drug Delivery Systems: As a starting material for prodrugs or targeted drug delivery systems.
Conclusion
This compound is a chemical compound with a confirmed identity (CAS No. 71479-93-1) that holds significance primarily as a synthetic precursor. While detailed experimental and biological data for the compound itself are scarce in the public domain, its role as an intermediate in the synthesis of a potential DNA alkylating agent underscores its importance in the field of medicinal chemistry and drug discovery. Further research is warranted to fully characterize the physicochemical properties and any intrinsic biological activity of this molecule. Professionals in drug development should note that the majority of efficacy and toxicity data will be associated with its nitroso derivative.
An In-depth Technical Guide to the Mechanism of Action of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea, also known as HECNU or Elmustine, is a chloroethylnitrosourea (CENU) compound with demonstrated antitumor activity. As a member of this class of alkylating agents, its primary mechanism of action involves the induction of cytotoxic DNA damage. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic and toxic effects of HECNU, with a focus on its chemical decomposition, interaction with DNA, and the subsequent cellular responses. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways involved in its mechanism of action.
Introduction
The chloroethylnitrosoureas (CENUs) are a significant class of chemotherapeutic agents utilized in the treatment of various malignancies, particularly brain tumors, due to their ability to cross the blood-brain barrier. 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) is a representative of this class. Its therapeutic efficacy is attributed to its ability to induce lethal DNA lesions in rapidly dividing cancer cells. Understanding the precise mechanism of action of HECNU is crucial for optimizing its clinical use, overcoming drug resistance, and designing novel, more effective analogs. This guide will delve into the core aspects of HECNU's pharmacology, from its chemical synthesis and decomposition to its impact on cellular signaling pathways.
Chemical Properties and Synthesis
Synonyms: HECNU, Elmustine, N'-(2-Chloroethyl)-N-(2-hydroxyethyl)-N-nitrosourea
General Synthesis Pathway
The synthesis of HECNU, like other nitrosoureas, typically involves a two-step process. The first step is the formation of the urea precursor, followed by nitrosation.
An In-depth Technical Guide to the Structural Analysis of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea and its derivatives. These compounds are of significant interest in medicinal chemistry, often serving as precursors or analogs to pharmacologically active agents, including nitrosoureas known for their alkylating properties in cancer therapy.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. A common synthetic route involves the reaction of 2-chloroethylamine with an isocyanate, or the reaction of an amine with a chloroformate. A plausible route starting from ethanolamine is outlined below.
Experimental Protocol: Synthesis
-
Formation of the Urea Precursor: 1-(2-hydroxyethyl)urea is synthesized by reacting ethanolamine with a suitable urea-forming reagent, such as potassium cyanate in an acidic aqueous solution, or by carefully heating urea and ethanolamine together.
-
Chlorination: The hydroxyl group of 1-(2-hydroxyethyl)urea is then converted to a chloro group. This can be achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an appropriate solvent, such as dichloromethane or chloroform, under controlled temperature conditions to avoid side reactions.
-
Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel to yield the pure this compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed by the analytical techniques described in the following sections.
X-ray Crystallography
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction [2]
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. A variety of solvents and solvent combinations may be screened to find the optimal conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit, yielding the final, detailed crystal structure.[3]
Data Presentation: Illustrative Crystallographic Data for an Analogous Urea Derivative
As specific crystallographic data for this compound is not available, the following table presents data for a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, to illustrate the type of information obtained from an X-ray diffraction study.[4]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃ClN₂O |
| Formula Weight | 260.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.904(2) |
| b (Å) | 4.6173(3) |
| c (Å) | 11.6906(13) |
| β (°) | 96.895(9) |
| Volume (ų) | 1281.0(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.351 |
| Temperature (K) | 293 |
Data for 1-(2-chlorophenyl)-3-(p-tolyl)urea, presented for illustrative purposes.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Other experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity between atoms.
-
Data Processing and Analysis: The acquired data (free induction decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to assign the signals to the specific atoms in the molecule.
Data Presentation: Predicted NMR Data for this compound
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from similar structural motifs.
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | ~ 3.6 - 3.8 | t | ~ 5 - 7 |
| Hₑ | ~ 3.5 - 3.7 | t | ~ 5 - 7 |
| Hₓ | ~ 3.3 - 3.5 | q | ~ 5 - 7 |
| Hᵧ | ~ 3.2 - 3.4 | q | ~ 5 - 7 |
| NH (1) | ~ 5.5 - 6.5 | br s | - |
| NH (2) | ~ 5.0 - 6.0 | br t | ~ 5 - 7 |
| OH | ~ 4.5 - 5.5 | br s | - |
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~ 158 - 162 |
| Cₑ | ~ 60 - 64 |
| Cᵧ | ~ 42 - 46 |
| Cₐ | ~ 41 - 45 |
| Cₓ | ~ 40 - 44 |
Note: Predicted values are for illustrative purposes. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be used for separation and introduction. For non-volatile or thermally labile compounds, liquid chromatography (LC) coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common.
-
Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ or other adducts.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Fragmentation Analysis (MS/MS): To obtain more structural information, tandem mass spectrometry (MS/MS) can be performed. Ions of a specific m/z (precursor ions) are selected, fragmented (e.g., by collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed.[5]
Data Presentation: Plausible Mass Spectrometry Fragments for this compound
The molecular weight of this compound (C₅H₁₁ClN₂O₂) is 166.61 g/mol . The following table lists plausible m/z values for the molecular ion and key fragments that could be observed in an ESI-MS experiment.
| m/z (Da) | Proposed Fragment Ion |
| 167.06 | [M+H]⁺ (¹²C₅¹H₁₂³⁵ClN₂O₂) |
| 169.06 | [M+H]⁺ (¹²C₅¹H₁₂³⁷ClN₂O₂) (Isotope Peak) |
| 123.07 | [M+H - C₂H₄O]⁺ |
| 105.06 | [M+H - C₂H₄O - H₂O]⁺ |
| 88.05 | [H₂NCONHCH₂CH₂OH+H]⁺ |
| 79.03 | [H₂NCONHCH₂CH₂Cl+H]⁺ |
| 61.04 | [HOCH₂CH₂NH₂+H]⁺ |
| 44.05 | [H₂N=CH₂]⁺ |
Note: These are predicted fragments for illustrative purposes. The presence and relative abundance of fragments can vary depending on the ionization method and instrument conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. It is a useful tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is often prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the ATR crystal.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.
Data Presentation: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H Stretch | Amide |
| 3200 - 3400 | O-H Stretch (broad) | Alcohol |
| 2850 - 3000 | C-H Stretch | Alkane |
| 1630 - 1680 | C=O Stretch (Amide I) | Urea |
| 1520 - 1570 | N-H Bend (Amide II) | Urea |
| 1050 - 1150 | C-O Stretch | Alcohol |
| 600 - 800 | C-Cl Stretch | Alkyl Halide |
Note: These are typical ranges. The exact position and intensity of the bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.[6]
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in scientific research. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical workflow for structural analysis and a relevant biological pathway for this class of compounds.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
In Vitro Cytotoxicity of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) is a nitrosourea-based alkylating agent with potential as a chemotherapeutic compound. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of HECNU, detailing its mechanism of action, experimental protocols for assessing its efficacy, and the signaling pathways implicated in its cytotoxic effects. The information presented is intended to serve as a foundational resource for researchers investigating the therapeutic potential of HECNU and similar compounds in oncology drug development.
Introduction
Nitrosourea compounds represent a class of alkylating agents that have been utilized in cancer chemotherapy for several decades. Their cytotoxic effects are primarily attributed to their ability to induce DNA damage, leading to cell cycle arrest and apoptosis. 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) is a member of this class, characterized by a 2-chloroethyl group, which is crucial for its alkylating activity. Understanding the in vitro cytotoxicity of HECNU is a critical step in evaluating its potential as an anticancer agent. This guide summarizes the available data on its biological activity and provides detailed methodologies for its investigation.
Mechanism of Action
The primary mechanism of action of HECNU, like other 2-chloroethylnitrosoureas, involves the generation of reactive electrophilic species that alkylate cellular macromolecules, with DNA being the principal target.[1][2]
-
DNA Alkylation: HECNU decomposes under physiological conditions to form a 2-chloroethyl diazonium ion. This highly reactive intermediate can alkylate nucleophilic sites on DNA bases, primarily the O⁶-guanine, N⁷-guanine, and N³-cytosine positions.
-
DNA Cross-linking: A subsequent intramolecular rearrangement can lead to the formation of an unstable O⁶-ethanoguanine adduct, which can then react with the N³ position of a cytosine on the complementary DNA strand, resulting in an interstrand cross-link.[1] These cross-links are highly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.
This DNA damage triggers a cellular stress response, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.
Data Presentation: In Vitro Cytotoxicity of HECNU
Quantitative data on the in vitro cytotoxicity of HECNU is limited. However, studies on HECNU derivatives provide insights into its potential efficacy. The following table summarizes the growth inhibitory effects of HECNU derivatives on the MCF-7 human breast cancer cell line.
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Growth Inhibition (%) | Reference |
| 4-OAc-BDMT-hs-HECNU | MCF-7 | 100 | 72 | 76 | [3] |
| E2-hs-HECNU | MCF-7 | 100 | 72 | 55 | [3] |
| DHT-hs-HECNU | MCF-7 | 100 | 72 | 73 | [3] |
Note: While this table presents data on HECNU derivatives, it highlights the potential for nitrosourea compounds of this class to exhibit significant cytotoxic activity against cancer cells. Further research is required to establish a comprehensive profile of HECNU's IC50 values across a diverse panel of human cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of HECNU.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6][7][8]
Materials:
-
HECNU stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of HECNU in complete culture medium. Remove the existing medium from the wells and add 100 µL of the HECNU dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HECNU) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the HECNU concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
HECNU-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of HECNU for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
HECNU-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Western Blot Analysis
Western blotting is used to detect specific proteins involved in the DNA damage response, apoptosis, and cell cycle regulation.[11][12][13][14]
Materials:
-
HECNU-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against γ-H2AX, p53, p21, Bax, Bcl-2, cleaved Caspase-3, PARP, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Visualizations
HECNU-induced cytotoxicity is mediated by complex signaling networks that are activated in response to DNA damage. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved.
HECNU-Induced DNA Damage Response and Apoptosis
HECNU-induced DNA interstrand cross-links are recognized by the cellular DNA repair machinery, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[3][15][16] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce apoptosis through the transcriptional upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[16]
Caption: HECNU-induced DNA damage response leading to apoptosis.
HECNU-Induced Cell Cycle Arrest
In response to DNA damage, the activated ATM/ATR kinases also phosphorylate checkpoint kinases Chk1 and Chk2.[17][18] These kinases, along with activated p53, can induce cell cycle arrest at the G1/S and G2/M checkpoints. p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21, which inhibits the activity of cyclin/CDK complexes required for cell cycle progression.[18] For instance, inhibition of Cyclin E/CDK2 can lead to G1 arrest, while inhibition of Cyclin B1/CDK1 can cause G2/M arrest.[19][20] This arrest provides the cell with time to repair the damaged DNA. If the damage is too severe, the cell will be directed towards apoptosis.
Caption: HECNU-induced signaling leading to cell cycle arrest.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a logical workflow for the comprehensive in vitro evaluation of HECNU's cytotoxic effects.
Caption: Workflow for assessing HECNU's in vitro cytotoxicity.
Conclusion
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) demonstrates cytotoxic potential through its ability to induce DNA damage, leading to apoptosis and cell cycle arrest. The experimental protocols and signaling pathways detailed in this guide provide a framework for the systematic in vitro evaluation of HECNU and other nitrosourea-based compounds. While the available data on HECNU is limited, the methodologies and mechanistic insights presented here offer a solid foundation for future research aimed at elucidating its therapeutic potential in cancer treatment. Further studies are warranted to establish a comprehensive cytotoxicity profile and to delineate the specific molecular targets and signaling cascades modulated by HECNU in various cancer cell types.
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ARF and ATM/ATR cooperate in p53-mediated apoptosis upon oncogenic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of Nitrosoureas in Cultured Cancer Cell Lines
Disclaimer: Direct in-vitro experimental data for HECNU (2-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-1,3-cyclohexanediol) is limited in publicly available literature. The following protocols and data are based on closely related and well-studied nitrosourea compounds, Carmustine (BCNU) and Lomustine (CCNU) , which share the same primary mechanism of action. These compounds serve as reliable surrogates for designing and interpreting experiments with HECNU.
Introduction
Nitrosoureas are a class of alkylating agents used in cancer chemotherapy. Their cytotoxic effects are primarily mediated through the generation of reactive electrophiles that alkylate DNA and proteins, ultimately leading to cell death. This document provides detailed protocols for the use of nitrosoureas, with a focus on BCNU and CCNU as representative compounds, in cultured cancer cell lines. The provided methodologies cover the assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Mechanism of Action
Nitrosoureas exert their anticancer effects through a multi-faceted mechanism. Upon administration, they undergo non-enzymatic decomposition to form two reactive intermediates: a chloroethyl diazonium ion and an isocyanate.
-
DNA Alkylation: The chloroethyl diazonium ion is a potent alkylating agent that covalently modifies DNA bases, primarily at the O6-guanine position. This initial alkylation can lead to the formation of interstrand and intrastrand DNA cross-links. These cross-links are highly cytotoxic as they block DNA replication and transcription, triggering cell cycle arrest and apoptosis.
-
Carbamoylation: The isocyanate moiety can carbamoylate proteins, including enzymes involved in DNA repair, such as O6-alkylguanine-DNA alkyltransferase (AGT). Inhibition of AGT potentiates the cytotoxic effects of DNA alkylation.
This dual mechanism of DNA damage and inhibition of DNA repair makes nitrosoureas effective against a range of malignancies.
Data Presentation: Cytotoxicity of Nitrosoureas in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Carmustine (BCNU) and Lomustine (CCNU) in various human cancer cell lines.
Table 1: IC50 Values of Carmustine (BCNU) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 27.18 ± 1.4[1] |
| HT-29 | Colon Cancer | 56.23 ± 3.3[1] |
| A172 | Glioblastoma | 18[2] |
| SK-CO-1 | Colon Cancer | 31.13[3] |
| P32-ISH | Burkitt's Lymphoma | 37.33[3] |
| ES7 | Ewing's Sarcoma | 37.68[3] |
| SU-DHL-10 | B Cell Lymphoma | 41.29[3] |
| NCI-H209 | Small Cell Lung Cancer | 46.15[3] |
| A673 | Rhabdomyosarcoma | 57.32[3] |
Table 2: IC50 Values of Lomustine (CCNU) in Human Glioblastoma Cell Lines
| Cell Line | MGMT Promoter Methylation | IC50 (µM) |
| U87MG | Unmethylated | 55[4] |
| U87MG (TMZ-Resistant) | Unmethylated | 86[4] |
| U251MG | Methylated | Not specified |
| U343MG | Unmethylated | Not specified |
| GS-Y03 | Methylated | Lower than TMZ |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability upon treatment with nitrosoureas using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Nitrosourea compound (BCNU or CCNU)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the nitrosourea compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the nitrosourea compound for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the nitrosourea compound and harvest as described in the apoptosis assay protocol.
-
Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for DNA Damage and Apoptosis Markers
This protocol outlines the detection of key proteins involved in the DNA damage response and apoptosis, such as cleaved PARP (Poly (ADP-ribose) polymerase), by Western blotting.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of nitrosourea compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of nitrosourea-induced apoptosis.
References
- 1. researchhub.com [researchhub.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Cell-cycle, phase-specific cell killing by carmustine in sensitive and resistant cells [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Characterization of HECNU using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECNU (2-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-2-deoxy-D-glucose), also known as Chlorozotocin, is a nitrosourea-based chemotherapeutic agent. Its structure combines a cytotoxic nitrosourea group with a glucose molecule, a feature designed to enhance its uptake by cancer cells, which exhibit high glucose metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of small molecules like HECNU. This document provides detailed application notes and protocols for the characterization of HECNU using ¹H and ¹³C NMR spectroscopy.
Principle of NMR Spectroscopy in HECNU Characterization
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations. By applying radiofrequency pulses, these nuclei can be excited to higher energy levels. The subsequent relaxation and emission of energy are detected as an NMR signal. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus, allowing for the identification of functional groups.
-
Spin-Spin Coupling (J): Reveals information about the connectivity of atoms within a molecule.
-
Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.
Quantitative Data Presentation
Due to the limited availability of published experimental NMR data for HECNU, the following tables present predicted chemical shift ranges for the key protons and carbons in the HECNU molecule. These predictions are based on typical chemical shifts for the glucose moiety and the chloroethyl nitrosourea functional group. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for HECNU
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Anomeric H (H-1) | 4.5 - 5.5 | Doublet |
| Glucopyranose Ring Protons (H-2 to H-6) | 3.0 - 4.5 | Multiplets |
| -CH₂-Cl | 3.5 - 4.0 | Triplet |
| -CH₂-N(NO) | 3.8 - 4.2 | Triplet |
| -NH- (amide) | 6.0 - 8.0 | Broad Singlet |
| -OH (hydroxyl) | 4.0 - 6.0 | Broad Singlets |
Table 2: Predicted ¹³C NMR Chemical Shifts for HECNU
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Anomeric C (C-1) | 90 - 100 |
| Glucopyranose Ring Carbons (C-2 to C-6) | 60 - 85 |
| -CH₂-Cl | 40 - 50 |
| -CH₂-N(NO) | 30 - 40 |
| C=O (urea) | 155 - 165 |
Experimental Protocols
This section outlines a general protocol for the NMR characterization of HECNU.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which HECNU is soluble and stable. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Sample Concentration: Dissolve approximately 5-10 mg of the HECNU sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time for accurate integration (e.g., 5-30 seconds for qNMR).
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for routine characterization, >250:1 for qNMR).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower natural abundance and sensitivity.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Peak Picking and Assignment: Identify the chemical shifts and coupling constants for all signals and assign them to the corresponding nuclei in the HECNU structure.
Visualizations
Mechanism of Action of Nitrosoureas
Nitrosourea drugs like HECNU exert their cytotoxic effects primarily through the alkylation of DNA.[1][2] The molecule spontaneously decomposes in vivo to form two reactive intermediates: a 2-chloroethyl diazonium hydroxide and an isocyanate. The 2-chloroethyl cation generated from the diazonium hydroxide is a potent electrophile that alkylates nucleophilic sites on DNA bases, leading to DNA damage and cell death.[1] The isocyanate can carbamoylate proteins, which may also contribute to its cytotoxic and toxic effects.[3]
Caption: General mechanism of action for nitrosourea anticancer agents.
Experimental Workflow for HECNU Characterization by NMR
The following diagram illustrates a typical workflow for the characterization of a HECNU sample using NMR spectroscopy.
Caption: Workflow for NMR-based characterization of HECNU.
References
Application Notes and Protocols: The Antileukemic Activity of Nitrosoureas in L1210 Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosourea compounds are a class of alkylating agents that have demonstrated significant antitumor activity in various cancer models, including leukemia. This document provides detailed application notes and protocols on the use of nitrosoureas, with a focus on 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU or Semustine), in the well-established L1210 leukemia experimental model. The L1210 cell line, derived from a DBA/2 mouse lymphocytic leukemia, has been instrumental in the preclinical evaluation of numerous chemotherapeutic agents.
Mechanism of Action
Nitrosoureas exert their cytotoxic effects primarily through the alkylation and cross-linking of DNA and RNA. Upon spontaneous decomposition, these compounds generate a chloroethyldiazonium ion, which can alkylate guanine and other nucleophilic sites on DNA. A subsequent reaction leads to the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.
Caption: Mechanism of action of nitrosoureas leading to apoptosis.
Quantitative Data Summary
The following tables summarize the efficacy of nitrosoureas in L1210 leukemia models from various studies.
Table 1: In Vivo Efficacy of MeCCNU in L1210 Leukemia Model
| Treatment Group | Dosage | Administration Route | Tumor Inoculum (cells) | Outcome | Reference |
| MeCCNU | 20 mg/kg | Intraperitoneal | 104 | Successful therapy when combined with VCN-treated membranes | [1] |
| Control (Vehicle) | - | Intraperitoneal | 104 | - | [1] |
Table 2: In Vivo Efficacy of BCNU in Combination with Reovirus in L1210 Leukemia Model
| BCNU Concentration (µM) | Reovirus Multiplicity of Infection | Exposure Time (h) | Outcome | Reference |
| 0, 3, or 10 | 0, 10, 30, or 100 | 2, 6, or 12 | Increased survival with any reovirus treatment compared to untreated cells | [2] |
Experimental Protocols
In Vivo L1210 Leukemia Model for Efficacy Studies
This protocol outlines the establishment of a murine L1210 leukemia model to evaluate the therapeutic efficacy of nitrosourea compounds.
Materials:
-
L1210 leukemia cells
-
DBA/2J mice (or other suitable syngeneic strain)
-
Phosphate-buffered saline (PBS), sterile
-
Nitrosourea compound (e.g., MeCCNU)
-
Vehicle for drug solubilization (e.g., ethanol and saline)
-
Syringes and needles (27G or similar)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Culture L1210 cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Inoculation:
-
Harvest L1210 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10⁴ cells) intraperitoneally into each DBA/2J mouse.[1]
-
-
Treatment:
-
Prepare the nitrosourea compound in the appropriate vehicle at the desired concentration. For example, a 20 mg/kg dose of MeCCNU.[1]
-
On day 3 post-tumor inoculation, administer the drug solution intraperitoneally to the treatment group.[1]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of toxicity and tumor progression (e.g., weight loss, abdominal distension, morbidity).
-
Record the survival time for each mouse.
-
The primary endpoint is typically the mean or median survival time. An increase in lifespan (ILS) is calculated as: ILS (%) = [(T/C) - 1] x 100, where T is the median survival time of the treated group and C is the median survival time of the control group.
-
Caption: Workflow for in vivo efficacy testing in the L1210 leukemia model.
Immunotherapy Combination Protocol
This protocol is an extension of the in vivo efficacy study, incorporating immunotherapy with neuraminidase-treated plasma membranes.
Materials:
-
All materials from the in vivo efficacy protocol
-
Purified L1210 plasma membranes
-
Vibrio cholerae neuraminidase (VCN)
Procedure:
-
Preparation of VCN-Treated Membranes:
-
Isolate and purify plasma membranes from L1210 cells using established biochemical methods.
-
Treat the purified membranes with VCN according to the manufacturer's instructions to remove sialic acid residues.
-
Wash the membranes to remove the enzyme.
-
-
In Vivo Experiment:
-
Follow the tumor inoculation and drug treatment steps as described in the previous protocol.
-
One day after chemotherapy with MeCCNU (day 4 post-inoculation), administer 0.25 mg of the VCN-treated L1210 plasma membranes intraperitoneally.[1]
-
Include control groups receiving only MeCCNU, only VCN-treated membranes, or untreated membranes.
-
-
Monitoring and Endpoint:
-
Monitor and record survival data as previously described.
-
Caption: Timeline for combined chemotherapy and immunotherapy protocol.
Conclusion
The L1210 leukemia model remains a valuable tool for the preclinical evaluation of anticancer agents like nitrosoureas. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the efficacy and mechanisms of such compounds, both as single agents and in combination with other therapeutic modalities. Careful consideration of dosing, timing, and endpoints is crucial for obtaining reproducible and translatable results.
References
Application Notes and Protocols: 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea Derivatives in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea (CEHU) and its derivatives belong to the class of nitrosoureas, a significant group of alkylating agents utilized in cancer chemotherapy. Their mechanism of action primarily involves the generation of reactive intermediates that alkylate DNA and proteins, leading to cytotoxicity in rapidly dividing cancer cells. This document provides detailed application notes on the anticancer properties of CEHU derivatives and protocols for their synthesis and evaluation.
Mechanism of Action
The anticancer activity of CEHU derivatives is primarily attributed to their ability to induce DNA damage. Upon administration, these compounds undergo chemical decomposition to form a chloroethyldiazonium ion. This reactive species can alkylate various nucleophilic sites on DNA bases, with a preference for the O6 position of guanine. This initial alkylation can lead to the formation of interstrand cross-links (ICLs) in the DNA, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
Tumor cell resistance to chloroethylnitrosoureas can arise from the activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT), which can remove the initial alkyl adduct before it forms a cross-link.[1] Other DNA repair pathways, such as nucleotide excision repair (NER), may also contribute to resistance.[2][3]
Key Signaling Pathways Affected
Treatment of cancer cells with CEHU derivatives activates complex cellular signaling pathways in response to DNA damage, leading to cell cycle arrest and apoptosis.
DNA Damage Response and Apoptosis Induction
The formation of DNA adducts and interstrand cross-links by CEHU derivatives triggers a DNA damage response (DDR). This can lead to the activation of the intrinsic apoptotic pathway. Key molecular events include the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of a caspase cascade, involving initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[5][6][7] Activated Caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][8]
Cell Cycle Arrest
DNA damage induced by CEHU derivatives can also lead to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to prevent the replication of damaged DNA.[9][10] This arrest is often mediated by the tumor suppressor protein p53 and involves the regulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[9] For instance, the expression of cyclin D1 and CDK4, which are crucial for the G1 to S phase transition, may be downregulated, while CDK inhibitors (CKIs) like p21 may be upregulated.[10][11]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected CEHU derivatives against various human cancer cell lines.
Table 1: Growth Inhibitory Effects of HECNU Derivatives on MCF-7 Cells [12]
| Compound | Concentration (µmol/L) | Incubation Time (h) | Growth Inhibition (%) |
| 4-OAc-BDMT-hs-HECNU | 100 | 72 | 76 |
| E2-hs-HECNU | 100 | 72 | 55 |
| DHT-hs-HECNU | 100 | 72 | 73 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of CEHU derivatives generally involves a multi-step process. A representative protocol for the synthesis of a nitrosourea derivative is provided below.
Protocol 1: Synthesis of 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea [3]
Materials:
-
1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea
-
Acetic acid
-
Sodium nitrite
-
Chloroform
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Chromatography column
Procedure:
-
Dissolve 4.0 g of 1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea in 30 ml of acetic acid in a round-bottom flask.
-
While stirring, add 2.5 g of sodium nitrite to the solution.
-
Continue stirring the mixture at room temperature for 4 hours.
-
After the reaction is complete, purify the product using column chromatography with a solvent system of chloroform-methanol (10:1).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea as a yellow oil.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Protocol 2: MTT Assay for Cell Viability [12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
CEHU derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CEHU derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Antitumor Efficacy in Xenograft Models
Human tumor xenograft models in immunocompromised mice are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents.
Protocol 3: Subcutaneous Xenograft Model [2][4][5]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
CEHU derivative formulation for injection (e.g., in a solution of ethanol, Cremophor EL, and saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate. Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CEHU derivative to the treatment group according to a predetermined dose and schedule (e.g., intraperitoneal injection daily or several times a week). Administer the vehicle solution to the control group.
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the CEHU derivative.
Conclusion
Derivatives of this compound represent a promising class of anticancer agents. Their ability to induce DNA damage, leading to cell cycle arrest and apoptosis, underscores their therapeutic potential. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel CEHU derivatives, facilitating further research and development in this area of anticancer drug design. Careful consideration of the molecular pathways involved in their mechanism of action and resistance will be crucial for the rational design of more effective and selective therapies.
References
- 1. The chloroethylnitrosoureas: sensitivity and resistance to cancer chemotherapy at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of chloroethylnitrosourea resistance with ERCC-2 expression in human tumor cell lines as determined by quantitative competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 10. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea linked to 4-acetoxy-bisdesmethyltamoxifen, estradiol and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Studies of resistance factors against chloroethylnitrosourea drugs in malignant tumor cells - Karolinska Institutet - Figshare [openarchive.ki.se]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing HECNU Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HECNU (2-chloroethyl-3-sarcosinamide-1-nitrosourea) is a nitrosourea compound with potential as a chemotherapeutic agent. Like other nitrosoureas, its primary mechanism of action involves the alkylation and cross-linking of DNA, which ultimately inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] The lipophilic nature of nitrosoureas also allows them to cross the blood-brain barrier, making them candidates for treating brain tumors.[3][6] This document provides detailed protocols for a panel of in vitro cell culture assays to evaluate the efficacy of HECNU against cancer cell lines. The described methods include assessments of cell viability, long-term survival, apoptosis induction, and DNA damage.
Mechanism of Action of HECNU
HECNU, as a chloroethylating nitrosourea, exerts its cytotoxic effects primarily through the induction of DNA damage.[1] Upon spontaneous decomposition under physiological conditions, it generates reactive intermediates, including a chloroethyl diazonium hydroxide and an isocyanate. The chloroethylating species alkylates DNA bases, predominantly at the O6 position of guanine. This initial monoadduct can then rearrange to form interstrand and intrastrand cross-links in the DNA.[4] These cross-links are critical cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell death pathways.[1] The carbamoylating activity of the isocyanate can inhibit DNA repair enzymes, further enhancing the cytotoxic effect.[5]
I. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[7][8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
HECNU Treatment: Prepare serial dilutions of HECNU in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of HECNU (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a "medium only" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10][11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µM HECNU).
Data Presentation:
| HECNU Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.68 ± 0.04 | 54.4 |
| 25 | 0.35 ± 0.03 | 28.0 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
II. Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of single cells after treatment with a cytotoxic agent.[12][13] It measures the ability of a cell to proliferate and form a colony of at least 50 cells.[13]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a calculated number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates.
-
HECNU Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of HECNU for a defined period (e.g., 24 hours).
-
Incubation: After treatment, wash the cells with PBS and replace with fresh, drug-free medium. Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form.
-
Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution of 10% neutral buffered formalin or methanol for 15-30 minutes.[13] Stain the colonies with 0.5% crystal violet solution for 30-60 minutes.[13]
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing ≥50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100
-
SF = PE of treated sample / PE of control sample
-
Data Presentation:
| HECNU Conc. (µM) | Plating Efficiency (%) | Survival Fraction |
| 0 (Control) | 65.0 | 1.00 |
| 1 | 55.3 | 0.85 |
| 5 | 35.8 | 0.55 |
| 10 | 16.3 | 0.25 |
| 25 | 4.6 | 0.07 |
| 50 | 0.7 | 0.01 |
III. Apoptosis Assay (Annexin V/PI Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[14][15]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of HECNU for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[14][15]
Data Presentation:
| HECNU Conc. (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) | Total Apoptotic (%) |
| 0 (Control) | 95.2 | 2.5 | 2.3 | 4.8 |
| 10 | 75.8 | 15.6 | 8.6 | 24.2 |
| 25 | 42.1 | 38.4 | 19.5 | 57.9 |
| 50 | 15.9 | 55.3 | 28.8 | 84.1 |
IV. DNA Damage Assay (γH2AX Immunofluorescence)
This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate. Treat with HECNU for a specified time (e.g., 6, 12, or 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[18]
-
Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.[19]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[18]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes.[18] Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA damage.
Data Presentation:
| HECNU Conc. (µM) | Treatment Time (hr) | Average γH2AX Foci per Nucleus (Mean ± SD) |
| 0 (Control) | 24 | 1.5 ± 0.5 |
| 25 | 6 | 8.2 ± 2.1 |
| 25 | 12 | 15.6 ± 3.5 |
| 25 | 24 | 25.1 ± 4.2 |
| 50 | 24 | 42.8 ± 5.9 |
Experimental Workflow and Data Interpretation
The following diagrams illustrate the overall experimental workflow for assessing HECNU efficacy and a logical framework for interpreting the results from the various assays.
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of ACNU, 1-(4-amino-2-methylpyrimidine-5-yl) methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride: effects on cultured HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. picmonic.com [picmonic.com]
- 4. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. 4.6. Immunofluorescence for DNA Damage Detection [bio-protocol.org]
- 20. Immunofluorescence (IF) assay of DNA damage [bio-protocol.org]
Application Notes and Protocols for In Vivo Efficacy Testing of HECNU in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECNU (1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea; also known as Elmustine) is a member of the nitrosourea class of chemotherapeutic agents. These compounds are alkylating agents that exert their cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][2] The lipophilic nature of nitrosoureas allows them to cross the blood-brain barrier, making them particularly relevant for the treatment of brain tumors such as glioblastoma.[1] A phase II clinical trial has demonstrated the activity of HECNU in patients with recurrent malignant supratentorial gliomas.[3]
These application notes provide a framework for the in vivo experimental design to test the efficacy and toxicity of HECNU in relevant animal models of cancer, with a focus on glioblastoma and breast cancer.
Mechanism of Action: DNA Alkylation and Cross-Linking
HECNU, like other nitrosoureas, is a proactive drug that undergoes spontaneous decomposition in vivo to form reactive electrophilic intermediates. These intermediates alkylate DNA, primarily at the O6 and N7 positions of guanine. This leads to the formation of interstrand and intrastrand DNA cross-links, which prevent DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][4]
Experimental Protocols
Glioblastoma Xenograft Model
This protocol describes the evaluation of HECNU in an orthotopic glioblastoma mouse model.
Experimental Workflow:
Methodology:
-
Cell Culture: U251 or U87 MG human glioblastoma cell lines, engineered to express luciferase, are cultured in appropriate media.[5]
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Intracranial Implantation: Mice are anesthetized, and a burr hole is drilled into the skull. 1x10^5 U87 MG-luc2 cells in 5 µL of PBS are stereotactically injected into the right striatum.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored weekly using bioluminescence imaging (BLI).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., a specific BLI signal), mice are randomized into treatment groups (n=8-10 per group). HECNU is administered intraperitoneally (i.p.) or intravenously (i.v.) at doses ranging from 10-30 mg/kg, based on dose-finding studies and data from similar nitrosoureas.[6] Treatment can be administered as a single dose or in cycles (e.g., once weekly for 3 weeks).
-
Efficacy Assessment:
-
Tumor volume is monitored weekly via BLI.
-
Overall survival is the primary endpoint.
-
-
Toxicity Assessment:
-
Body weight is measured twice weekly.
-
Complete blood counts (CBC) are performed at baseline and at the end of the study to assess myelosuppression.
-
-
Endpoint: The study is terminated when mice show signs of neurological impairment or a predefined tumor burden is reached.
Breast Cancer Xenograft Model
This protocol outlines the use of a subcutaneous breast cancer xenograft model.
Methodology:
-
Cell Culture: MDA-MB-231 or MCF-7 human breast cancer cell lines are used. For MCF-7, which is estrogen-dependent, estrogen pellets should be implanted in the mice.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude, 6-8 weeks old).
-
Subcutaneous Implantation: 5x10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated (Volume = 0.5 x length x width^2).
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. HECNU is administered as described for the glioblastoma model.
-
Efficacy Assessment:
-
Primary endpoint is tumor growth inhibition (TGI).
-
Secondary endpoint is overall survival.
-
-
Toxicity Assessment: Monitored as described above.
-
Endpoint: The study is terminated when tumors reach a maximum size (e.g., 2000 mm³) or become ulcerated.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following are examples of how to present hypothetical efficacy and toxicity data.
Table 1: Hypothetical Efficacy of HECNU in a U87 MG Glioblastoma Orthotopic Model
| Treatment Group | Dose (mg/kg) | Administration Route | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle Control | - | i.p. | 25 | - |
| HECNU | 15 | i.p. | 35 | 40 |
| HECNU | 30 | i.p. | 42 | 68 |
| Temozolomide (Positive Control) | 50 | p.o. | 38 | 52 |
Table 2: Hypothetical Tumor Growth Inhibition by HECNU in an MDA-MB-231 Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| HECNU | 15 | 680 | 45.6 |
| HECNU | 30 | 350 | 72.0 |
| Doxorubicin (Positive Control) | 5 | 450 | 64.0 |
Table 3: Hypothetical Toxicity Profile of HECNU in Mice
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Nadir White Blood Cell Count (x10³/µL) | Nadir Platelet Count (x10³/µL) |
| Vehicle Control | - | <2 | 7.5 | 850 |
| HECNU | 15 | 8 | 4.2 | 520 |
| HECNU | 30 | 15 | 2.1 | 280 |
Concluding Remarks
The provided protocols offer a starting point for the in vivo evaluation of HECNU. It is crucial to perform dose-finding studies to determine the maximum tolerated dose (MTD) before initiating large-scale efficacy studies. The choice of animal model should be guided by the specific research question and the intended clinical application of HECNU.[7][8][9] These preclinical studies are essential for establishing the therapeutic potential and safety profile of HECNU prior to its further clinical development.
References
- 1. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of HECNU in malignant supratentorial gliomas--a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vertebrate Animal Models of Glioma: Understanding the Mechanisms and Developing New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gachpatna.org.in [gachpatna.org.in]
- 8. Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of disease: pre-clinical animal models of cancer and their applications and utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea for biological assays
An overview of the formulation of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea for biological assays is provided below, including detailed application notes and protocols for researchers, scientists, and drug development professionals.
Application Notes
Introduction
This compound is a synthetic organic compound that belongs to the class of chloroethyl-ureas. Due to the presence of the reactive 2-chloroethyl group, this compound and its derivatives are investigated for their potential as alkylating agents.[1][2] Alkylating agents are a class of compounds that can introduce alkyl groups into nucleophilic sites of biologically important molecules such as DNA, which can lead to cytotoxicity and anti-tumor activity.[1][2] The hydroxyl group in the molecule may influence its solubility and distribution properties.[3] Proper formulation is critical for obtaining reliable and reproducible results in biological assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling, storage, and formulation.
| Property | Value |
| Molecular Formula | C₅H₁₁ClN₂O₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol |
| Storage | Store at -20°C for long-term stability. Prepare solutions fresh for use. |
Mechanism of Action
As a potential alkylating agent, this compound is hypothesized to exert its biological effects through the covalent modification of cellular macromolecules. The 2-chloroethyl group can form a reactive aziridinium ion intermediate, which then alkylates nucleophilic sites on DNA, particularly the N7 position of guanine. This can lead to DNA damage, including the formation of single-strand breaks and interstrand cross-links, ultimately triggering cell cycle arrest and apoptosis.[2][4]
Experimental Protocols
Detailed methodologies for the formulation and key biological assays are provided below.
Formulation for In Vitro Assays
For cell-based experiments, it is crucial to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered tips
Protocol:
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
When preparing for an experiment, thaw an aliquot and dilute it with a cell culture medium to the final working concentrations.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent concentration of DMSO) should be included in all experiments.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value.
Data Presentation: Sample IC₅₀ Data Table
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| Cell Line A | 24 | |
| Cell Line A | 48 | |
| Cell Line A | 72 | |
| Cell Line B | 24 | |
| Cell Line B | 48 | |
| Cell Line B | 72 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the biological activity of this compound.
Caption: Workflow for determining the cytotoxicity of this compound.
Hypothesized Signaling Pathway
This diagram illustrates the potential mechanism of action of this compound as a DNA alkylating agent, leading to apoptosis.
Caption: Hypothesized DNA damage-induced apoptosis pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea
Welcome to the technical support center for the synthesis of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea?
A1: The synthesis is typically a two-step process. The first step involves the preparation of the urea precursor, 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea. The second step is the nitrosation of this precursor to yield the final product.[1]
Q2: What are the common challenges in this synthesis that can lead to low yields?
A2: Low yields can arise from several factors, including incomplete reaction in either the urea formation or nitrosation step, degradation of the product due to its inherent instability, and the formation of side products. The final product is sensitive to heat and hydrolysis, particularly under non-acidic conditions.
Q3: What is a major byproduct that can form during the nitrosation of ureas containing a 2-hydroxyethyl group?
A3: A significant side reaction is the formation of the cyclized derivative, 1-nitroso-2-oxazolidone.[1] This can occur during the synthesis of related compounds like 1-(2-hydroxyethyl)-1-nitrosourea and is a potential byproduct in this synthesis as well.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography or recrystallization.[1] For a similar compound, 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea, a chloroform-methanol (10:1) solvent system has been used for column chromatography.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low yield of urea precursor | Incomplete reaction between the amine and isocyanate. | - Ensure anhydrous conditions as isocyanates are moisture-sensitive.- Use a slight excess of the amine component.- Monitor the reaction by TLC to confirm the consumption of the limiting reagent.- Consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., room temperature to 40°C). |
| Low yield of final nitrosated product | Inefficient nitrosation. | - Ensure the reaction medium is sufficiently acidic to generate nitrous acid (HNO₂) from sodium nitrite.- Maintain a low reaction temperature (0-5°C) to prevent decomposition of nitrous acid and the product.- Add the sodium nitrite solution slowly to control the reaction rate and temperature.- Consider using a different acid catalyst (e.g., formic acid instead of acetic acid) as this can influence the yield. |
| Degradation of the product during workup. | - The product is susceptible to hydrolysis, especially at neutral or basic pH. Maintain acidic conditions during workup and extraction.- Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and pressure.- The compound has limited thermal stability and can decompose when heated above its melting point. | |
| Presence of a significant byproduct | Formation of 1-nitroso-2-oxazolidone. | - This cyclized byproduct can form from precursors containing a 1-(2-hydroxyethyl)urea moiety.[1]- Use of a strong acid and low temperature during nitrosation may favor the desired N-nitrosation over cyclization.- A two-phase solvent system (e.g., an aqueous acid phase and a non-miscible organic solvent) may improve the yield of the desired product. |
| Difficulty in purifying the final product | Co-elution of impurities during chromatography. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely related impurities.- For a similar compound, a chloroform:methanol (10:1) system was effective.[2] Experiment with varying the ratio of these solvents.- Consider using a different stationary phase if silica gel does not provide adequate separation. |
| Oiling out during recrystallization. | - Ensure the correct solvent or solvent mixture is used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- Try a two-solvent recrystallization method. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly. |
Experimental Protocols
Step 1: Synthesis of this compound (Urea Precursor)
This protocol is adapted from the synthesis of a similar urea, 1-(2-hydroxyethyl)-3-cyclohexylurea, which achieved a high yield.
Materials:
-
Ethanolamine
-
2-Chloroethyl isocyanate
-
Anhydrous acetonitrile
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethanolamine (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add 2-chloroethyl isocyanate (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be used in the next step without further purification or can be recrystallized from a suitable solvent like acetonitrile for higher purity. A similar synthesis of 1-(2-hydroxyethyl)-3-cyclohexylurea reported a yield of 95%.
Step 2: Synthesis of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea
This protocol provides two alternative conditions for the nitrosation step based on literature for similar compounds.
Method A: Nitrosation in Acetic Acid (Adapted from the synthesis of 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea[2])
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add solid sodium nitrite portion-wise to the stirred solution over 15-20 minutes.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
-
Purify the crude product by column chromatography.
Method B: Nitrosation in Aqueous Formic Acid (Adapted from the synthesis of Lomustine)
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
85% Aqueous formic acid
Procedure:
-
In a round-bottom flask, suspend this compound in 85% aqueous formic acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Add solid sodium nitrite in small portions to the stirred suspension, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
After the reaction is complete, slowly add the mixture to ice-water.
-
Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum at room temperature.
-
If the product does not precipitate, extract it with a suitable organic solvent and follow steps 6-8 of Method A. A similar nitrosation in 85% aqueous formic acid reported a yield of 85%.
Data Presentation
Table 1: Comparison of Nitrosation Conditions for Urea Derivatives
| Precursor | Nitrosating Agent | Acid/Solvent | Temperature | Time | Yield | Reference |
| 1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea | Sodium Nitrite | Acetic Acid | Room Temp. | 4 h | ~75% (calculated from reported masses) | [2] |
| 1-(2-chloroethyl)-3-cyclohexylurea | Sodium Nitrite | 85% aq. Formic Acid | < 5°C | 2 h | 85% |
Visualizations
Caption: Workflow for the synthesis of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Overcoming solubility issues of HECNU in experimental buffers
Welcome to the technical support center for HECNU (1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of HECNU, with a particular focus on its solubility in various buffers.
Troubleshooting Guide: Overcoming HECNU Solubility Issues
This guide provides a question-and-answer format to directly address specific issues you might encounter when preparing HECNU solutions for your experiments.
Question 1: My HECNU powder is not dissolving in my aqueous experimental buffer (e.g., PBS). What should I do?
Answer:
HECNU, like other nitrosourea compounds, is known to be lipophilic and has poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is often unsuccessful. The recommended approach is to first dissolve HECNU in an organic solvent to create a concentrated stock solution.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): Highly effective for dissolving nitrosoureas.
-
Ethanol (EtOH): A viable alternative to DMSO.
Step-by-Step Protocol for Preparing a HECNU Stock Solution:
-
Solvent Selection: Choose a high-purity, anhydrous grade of either DMSO or ethanol.
-
Weighing HECNU: Accurately weigh the desired amount of HECNU powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., DMSO) to the HECNU powder. Vortex thoroughly until the powder is completely dissolved. You should have a clear solution.
-
Storage of Stock Solution: Store the concentrated stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question 2: I have a clear HECNU stock solution in DMSO, but it precipitates when I add it to my cell culture medium or experimental buffer. How can I prevent this?
Answer:
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with lipophilic compounds. This "salting out" effect occurs because the compound is much less soluble in the final aqueous environment. Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous buffer, perform one or more intermediate dilution steps. For example, dilute the DMSO stock into a smaller volume of buffer first, mix well, and then add this intermediate solution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity to cells.[1] Some cell lines can tolerate up to 1%, but this should be determined empirically.[2]
-
Pre-warming the Buffer: Gently warming your experimental buffer to 37°C before adding the HECNU stock solution can sometimes improve solubility.
-
Use of a Co-solvent: In some cases, using a mixture of solvents for the initial stock solution or for dilution can help. For example, a combination of DMSO and ethanol, or the addition of a small amount of a surfactant like Tween 80 to the final buffer, might improve solubility. However, the compatibility of any additive with your specific assay must be verified.
-
Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help to redissolve any fine precipitate that may have formed.
Experimental Workflow for HECNU Solution Preparation
Caption: Workflow for preparing HECNU solutions for experimental use.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Carmustine (BCNU) | DMSO | ~100 mM | [3][4] |
| Ethanol | ~100 mM | [3][4] | |
| Water | ~25 mM | [3][4] | |
| Lomustine (CCNU) | DMSO | >11.7 mg/mL (~50 mM) | [5] |
| Ethanol | ≥23.9 mg/mL (~102 mM) | [5] | |
| Water | Insoluble | [5] |
Note: The actual solubility of HECNU may vary. It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental conditions.
FAQs: HECNU Handling and Mechanism of Action
Q1: What is the mechanism of action of HECNU?
A1: HECNU is an alkylating agent. Like other nitrosoureas, it exerts its cytotoxic effects by transferring alkyl groups to DNA and RNA. This leads to the formation of cross-links within and between DNA strands, which inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[6][7]
Q2: Which signaling pathways are affected by HECNU?
A2: The DNA damage induced by HECNU and other nitrosoureas activates cellular stress response pathways. A key pathway involved is the p53 signaling pathway .[8] Upon sensing DNA damage, p53 is activated and transcriptionally regulates a host of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).[9][10][11]
HECNU-Induced DNA Damage and p53 Signaling Pathway
Caption: HECNU-induced DNA damage activates the p53 signaling pathway.
Detailed Experimental Protocol: Preparation of a 10 mM HECNU Stock Solution in DMSO
Materials:
-
HECNU powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of HECNU powder. For a 10 mM stock, you will need to calculate the mass based on the molecular weight of HECNU (242.06 g/mol ). For 1 mL of a 10 mM stock, you would need 2.42 mg of HECNU.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the HECNU powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex at maximum speed for 1-2 minutes, or until the HECNU powder is completely dissolved and the solution is clear. Visually inspect the solution against a light source to ensure no undissolved particles remain.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage.
Note on Stability: Nitrosourea compounds can be unstable in aqueous solutions. It is recommended to prepare fresh dilutions of the working solution from the frozen stock for each experiment and use them immediately. Do not store HECNU in aqueous buffers for extended periods.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. csstc.org [csstc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting inconsistent results in HECNU cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during HECNU (1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea) cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HECNU?
HECNU is an alkylating agent belonging to the nitrosourea family. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand cross-links. This DNA damage blocks DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]
Q2: Which cytotoxicity assays are most suitable for HECNU?
Commonly used and suitable assays include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining with flow cytometry): Directly measures the induction of apoptosis.
The choice of assay can depend on the specific research question and the expected cellular response. It is often recommended to use orthogonal methods to confirm results.
Q3: How should I prepare and store HECNU for in vitro experiments?
HECNU is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What are the common causes of inconsistent IC50 values in HECNU cytotoxicity assays?
Inconsistent IC50 values can arise from several factors, including:
-
Variability in cell seeding density.
-
Inconsistent drug preparation and dilution.
-
Degradation of HECNU in the culture medium.
-
"Edge effects" in multi-well plates.
-
Contamination of cell cultures.
-
Variations in incubation times.
-
Pipetting errors.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Description: You observe significant differences in absorbance or fluorescence readings between replicate wells treated with the same concentration of HECNU.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome (Illustrative Data) |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into each well. | Before: Well 1: 0.85, Well 2: 0.65, Well 3: 0.92 (Absorbance)After: Well 1: 0.82, Well 2: 0.85, Well 3: 0.83 (Absorbance) |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a new pipette tip for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer. | Before: High standard deviation across replicates (>20%)After: Standard deviation reduced to <10% |
| Edge Effect | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media without cells. | Before: Higher cell viability observed in outer wells compared to inner wells with the same treatment.After: Consistent viability readings across all used wells. |
| Incomplete Solubilization of Formazan (MTT Assay) | After adding the solubilization solution (e.g., DMSO), ensure complete mixing by gentle shaking or pipetting up and down until no visible crystals remain. | Before: Purple precipitates visible, leading to artificially low and variable absorbance readings.After: A homogenous purple solution and consistent absorbance values. |
Issue 2: Poor or No Dose-Dependent Cytotoxicity
Description: You do not observe a clear dose-response curve, or there is no significant difference in cell viability between the control and HECNU-treated groups, even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome (Illustrative Data) |
| HECNU Instability/Degradation | Prepare fresh HECNU dilutions for each experiment from a frozen stock. Minimize the time the drug is in aqueous solution before being added to the cells. | Before: No significant cell death even at 100 µM HECNU.After: A clear dose-dependent decrease in cell viability, with an IC50 in the expected range. |
| Incorrect Drug Concentration | Double-check all calculations for serial dilutions. Prepare a fresh stock solution if there is any doubt about the initial concentration. | Before: Flat dose-response curve.After: Sigmoidal dose-response curve is observed. |
| Cell Line Resistance | Some cell lines may be inherently resistant to HECNU. This can be due to high expression of DNA repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT) or drug efflux pumps like MDR1.[2] Verify the sensitivity of your cell line from the literature or test a known sensitive cell line as a positive control. | Before: No cytotoxicity observed in the tested cell line.After: Cytotoxicity is observed in a known sensitive control cell line, confirming the drug's activity. |
| Insufficient Incubation Time | The cytotoxic effects of HECNU may take time to manifest. Extend the incubation period (e.g., from 24h to 48h or 72h) to allow for the induction of apoptosis. | Before: Minimal cell death after 24h incubation.After: Significant increase in cell death observed at 48h and 72h. |
Issue 3: High Background Signal in Control Wells
Description: The negative control (untreated cells) or blank (media only) wells show high absorbance/fluorescence, masking the true signal from the treated cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome (Illustrative Data) |
| Contamination (Bacterial/Yeast) | Visually inspect cell cultures for any signs of contamination before starting the assay. Use sterile techniques throughout the experiment. | Before: High absorbance in negative control wells.After: Absorbance in negative control wells is significantly reduced and consistent. |
| High Spontaneous LDH Release (LDH Assay) | This can be caused by over-confluency of cells or harsh handling during seeding. Optimize the cell seeding density and handle cells gently. | Before: High absorbance in the spontaneous LDH release control.After: Spontaneous release is less than 10-15% of the maximum LDH release. |
| Serum Interference (LDH Assay) | Serum in the culture medium contains LDH, which can contribute to the background signal. Use serum-free medium during the LDH assay or use a medium-only blank to subtract the background LDH activity. | Before: High background absorbance in media-only wells.After: Background absorbance is significantly lower, improving the signal-to-noise ratio. |
Experimental Protocols
HECNU Preparation
-
Stock Solution: Dissolve HECNU powder in sterile DMSO to a final concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5%.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
HECNU Treatment: Replace the medium with fresh medium containing various concentrations of HECNU. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (usually 490 nm).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with HECNU for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Caption: HECNU-induced DNA damage and apoptosis signaling pathway.
References
Technical Support Center: Managing Chloroethylnitrosourea (CENU) Toxicity in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the toxicities associated with chloroethylnitrosoureas (CENUs) in preclinical studies.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary mechanisms of chloroethylnitrosourea (CENU) toxicity?
A1: Chloroethylnitrosoureas exert their cytotoxic effects through a dual mechanism. Upon non-enzymatic decomposition, they form reactive intermediates that lead to:
-
Alkylation of DNA: This is the primary antitumor mechanism. The chloroethyl group alkylates DNA bases, particularly the O6 position of guanine. This can lead to the formation of interstrand cross-links, which are difficult for cancer cells to repair and trigger apoptosis.
-
Carbamoylation of proteins: The isocyanate moiety produced during decomposition can react with lysine residues on proteins, leading to their carbamoylation. This can inactivate DNA repair enzymes, further enhancing the cytotoxic effects of DNA alkylation. However, carbamoylation is also thought to contribute to some of the off-target toxicities of CENUs.
Q2: What are the most common toxicities observed with CENUs in preclinical studies?
A2: The most frequently encountered toxicities in preclinical animal models include:
-
Hematological Toxicity: This is often the dose-limiting toxicity and manifests as delayed and cumulative myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.
-
Pulmonary Toxicity: Can present as interstitial pneumonitis and progress to irreversible pulmonary fibrosis. This toxicity is often dose-dependent and can have a delayed onset.
-
Neurotoxicity: Due to their lipophilic nature, CENUs can cross the blood-brain barrier, making them effective against brain tumors but also posing a risk for neurotoxicity.
-
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common acute side effects.
-
Nephrotoxicity: Some CENUs have been shown to have toxic effects on the kidneys.
Hematological Toxicity
Q3: How can I monitor and manage hematological toxicity in my animal models?
A3: Regular monitoring of blood parameters is crucial. This involves collecting blood samples at baseline and at specified time points after CENU administration for a complete blood count (CBC). Key parameters to monitor are neutrophil, platelet, and red blood cell counts. Management strategies are primarily supportive and may include:
-
Dose reduction or modification of the treatment schedule: If severe myelosuppression is observed, subsequent doses may need to be adjusted.
-
Prophylactic antibiotics: To prevent infections during periods of severe neutropenia.
-
Supportive care: Ensuring adequate hydration and nutrition.
Q4: What is the typical timeline for CENU-induced myelosuppression?
A4: CENU-induced myelosuppression is characteristically delayed. The nadir (lowest point) for neutrophils and platelets is often observed several weeks after drug administration, with recovery taking several more weeks. This cumulative toxicity means that the bone marrow's ability to recover may decrease with subsequent treatment cycles.
Pulmonary Toxicity
Q5: What are the signs of pulmonary toxicity in rodents, and how can it be assessed?
A5: Clinical signs in rodents can be subtle and may include labored breathing, hunched posture, and weight loss. Definitive assessment typically requires:
-
Histopathological analysis of lung tissue: This is the gold standard for identifying interstitial inflammation, alveolar damage, and fibrosis.
-
Bronchoalveolar lavage (BAL): Analysis of BAL fluid can reveal inflammatory cell infiltrates and protein levels, indicating lung injury.
Q6: Are there ways to mitigate CENU-induced pulmonary toxicity in preclinical studies?
A6: Research into mitigating strategies is ongoing. Some approaches that have been explored include the co-administration of antioxidants or anti-inflammatory agents. However, the most effective current strategy is careful dose selection and monitoring for early signs of toxicity.
Neurotoxicity
Q7: How can I differentiate between CENU-induced neurotoxicity and tumor progression in brain tumor models?
A7: This can be challenging. Key differentiators include:
-
Behavioral assessments: A battery of behavioral tests can help identify neurological deficits that may be treatment-related.
-
Histopathological examination of the brain: Careful analysis of brain tissue can distinguish between tumor growth and treatment-related changes such as necrosis or inflammation.
-
Advanced imaging techniques: In some cases, advanced imaging modalities may help differentiate tumor recurrence from treatment effects.
Troubleshooting Guides
Unexpected Animal Deaths
Problem: You are observing a higher-than-expected mortality rate in your CENU-treated animal cohort.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation Error | - Double-check all dose calculations and the concentration of the dosing solution.- Ensure the drug is properly dissolved or suspended and stable in the vehicle used.- Prepare fresh dosing solutions for each administration. |
| Acute Overdose Toxicity | - Review the known LD50 and MTD values for the specific CENU and animal model (see Table 1).- Consider performing a dose-range-finding study if these values are not well-established for your specific experimental conditions. |
| Severe Myelosuppression Leading to Sepsis | - Perform complete blood counts on satellite animals or at the earliest signs of morbidity to assess the degree of neutropenia.- Conduct necropsies on deceased animals to look for signs of systemic infection. Consider bacterial cultures.- Implement prophylactic antibiotic treatment in future studies if severe neutropenia is anticipated. |
| Off-Target Organ Toxicity (e.g., severe gastrointestinal or renal toxicity) | - Perform gross necropsy and histopathology on major organs of deceased animals to identify the cause of death.- Monitor for clinical signs such as severe diarrhea or changes in urine output in remaining animals. |
| Tumor-Related Complications | - In tumor-bearing models, rapid tumor growth or tumor lysis syndrome can cause mortality.- Correlate the timing of death with expected tumor growth kinetics.- Perform necropsy to assess tumor burden and for signs of hemorrhage or necrosis. |
Excessive Weight Loss
Problem: Animals in the CENU-treated group are experiencing significant weight loss (>15-20% of baseline body weight).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity | - Monitor for signs of nausea (pica behavior in rodents), diarrhea, or decreased food and water intake.- Provide supportive care such as supplemental hydration (e.g., hydrogels) and highly palatable, soft food.[1] |
| Systemic Toxicity and General Morbidity | - Conduct regular health monitoring and use a scoring system to assess animal well-being.- Consider dose reduction in subsequent cohorts if weight loss is severe and consistent. |
| Tumor Cachexia | - In tumor-bearing models, distinguish between drug-induced weight loss and tumor-induced cachexia.- Monitor tumor growth in parallel with body weight. Cachexia is often associated with advanced tumor burden. |
| Dehydration | - Assess for signs of dehydration (e.g., skin tenting).- Ensure easy access to water. Consider providing supplemental fluids subcutaneously if necessary. |
Quantitative Data
Table 1: Acute Toxicity of Common Chloroethylnitrosoureas in Rodents
| Compound | Animal Model | Route of Administration | LD50 | Maximum Tolerated Dose (MTD) |
| Carmustine (BCNU) | Mouse | Intraperitoneal | ~25-40 mg/kg | ~15-20 mg/kg |
| Rat | Intravenous | ~19 mg/kg | - | |
| Lomustine (CCNU) | Mouse | Oral | ~70 mg/kg | - |
| Rat | Oral | ~30 mg/kg | - | |
| Semustine (Methyl-CCNU) | Dog | Intravenous | 14 mg/kg (Minimum Lethal Dose) | 3.12 mg/kg[2] |
| Monkey | Intravenous | - | 3.75 mg/kg[2] |
Note: LD50 and MTD values can vary depending on the specific strain, sex, and age of the animals, as well as the vehicle and formulation used. The values presented here are approximate and should be used as a guide. It is recommended to perform a dose-range-finding study for your specific experimental conditions.
Table 2: Dose-Dependent Hematological Toxicity of Carmustine (BCNU) in Mice
| Dose (mg/kg) | Time Point | Effect on White Blood Cells (WBC) | Effect on Platelets | Effect on Red Blood Cells (RBC) |
| 15-30 | Day 7-14 | Significant decrease (neutropenia) | Significant decrease (thrombocytopenia) | Mild to moderate decrease |
| >30 | Day 7-14 | Severe and prolonged neutropenia | Severe and prolonged thrombocytopenia | Significant decrease |
This table provides a general overview. The exact nadir and recovery times can vary.
Table 3: Dose-Dependent Pulmonary Toxicity of Carmustine (BCNU) and Lomustine (CCNU)
| Compound | Animal Model | Key Finding |
| Carmustine (BCNU) | Mouse | A single dose of 35 mg/kg can enhance experimentally induced lung damage, leading to increased fibrosis.[3] |
| Lomustine (CCNU) | Human (Clinical Data) | Cumulative doses over 1100 mg/m² are associated with an increased risk of pulmonary toxicity. |
Experimental Protocols
Assessment of Hematological Toxicity
1. Complete Blood Count (CBC) in Mice
-
Blood Collection: Collect approximately 100-200 µL of whole blood via retro-orbital puncture or cardiac puncture (terminal procedure) into EDTA-coated microtubes.
-
Sample Handling: Gently invert the tubes several times to ensure proper mixing with the anticoagulant and prevent clotting. Samples should be analyzed within a few hours of collection. If storage is necessary, keep at 4°C for up to 24 hours.
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine parameters such as white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
2. Bone Marrow Analysis in Rats
-
Sample Collection: Euthanize the rat and dissect the femurs and/or tibias, cleaning them of surrounding muscle and connective tissue.
-
Cell Isolation: Cut the ends of the bones and flush the marrow cavity with an appropriate buffer (e.g., PBS with 2% FBS) using a syringe and needle.
-
Cell Counting: Create a single-cell suspension by gently passing the marrow through a needle and syringe. Count the total number of nucleated cells using a hemocytometer or an automated cell counter.
-
Cytology: Prepare bone marrow smears on glass slides, air dry, and stain with a Romanowsky-type stain (e.g., Wright-Giemsa). Perform a differential cell count under a microscope to assess the different hematopoietic lineages.
Assessment of Pulmonary Toxicity
1. Histopathological Analysis of Lung Tissue in Mice
-
Tissue Collection: Euthanize the mouse and carefully dissect the lungs.
-
Fixation: Inflate the lungs with 10% neutral buffered formalin via the trachea to ensure proper fixation of the alveolar structures. After inflation, ligate the trachea and immerse the entire lung in formalin for at least 24 hours.
-
Processing and Staining: Process the fixed lung tissue, embed in paraffin, and cut sections (typically 4-5 µm). Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red to specifically visualize collagen deposition and assess fibrosis.
-
Scoring: Use a semi-quantitative scoring system (e.g., Ashcroft score) to grade the extent of fibrosis.
Assessment of Neurotoxicity
1. Behavioral Testing in Rats
-
Motor Function: Use tests like the rotarod to assess motor coordination and balance, and grip strength tests to measure muscle strength.
-
Cognitive Function: Employ mazes such as the Morris water maze or the radial arm maze to evaluate learning and memory.
-
General Activity: Monitor spontaneous activity in an open field test to assess locomotion and anxiety-like behavior.
2. Histopathological Analysis of Brain Tissue in Rats
-
Tissue Collection: Euthanize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde to ensure good fixation of the brain tissue.
-
Fixation and Processing: Post-fix the brain in 4% paraformaldehyde before processing and embedding in paraffin.
-
Staining: Section the brain and stain with H&E for general neuropathological changes. Consider specific stains like Fluoro-Jade to detect neuronal degeneration or immunohistochemistry for markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
Signaling Pathways and Experimental Workflows
CENU-Induced Apoptosis in Hematopoietic Stem Cells
Experimental Workflow for Assessing Hematological Toxicity
Signaling Pathways in CENU-Induced Pulmonary Fibrosis
References
Technical Support Center: Synthesis of Chloroethylnitrosourea (CENU) Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of chloroethylnitrosourea (CENU) compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the synthesis of CENU compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Urea Intermediate | Incomplete reaction of the amine with the chloroethyl isocyanate. | • Ensure the amine starting material is pure and dry.• Use a slight excess of 2-chloroethyl isocyanate.• Monitor the reaction by Thin Layer Chromatography (TLC) until the amine starting material is consumed. |
| Moisture in the reaction. | • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low or No Yield of Final CENU Product | Incomplete nitrosation of the urea intermediate. | • Ensure the nitrosating agent (e.g., sodium nitrite) is fresh and has been stored properly.• Maintain a low temperature (typically 0-5 °C) during the addition of the nitrosating agent to prevent decomposition.[1] |
| Decomposition of the CENU product during reaction or workup. | • The nitrosation reaction should be performed in an acidic medium (e.g., formic or acetic acid) to stabilize the product.[1]• Perform the aqueous workup quickly and with cold solutions to minimize hydrolysis. | |
| Oily Product Instead of Solid | Presence of impurities. | • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.• Purify the oil using column chromatography on silica gel. |
| Incomplete removal of solvent. | • Ensure the product is thoroughly dried under high vacuum. | |
| Product Decomposes During Purification | Thermal instability. | • Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature).• If using column chromatography, run the column in a cold room or with a jacketed column if possible. |
| Sensitivity to silica gel. | • Deactivate the silica gel with a small percentage of a base like triethylamine in the eluent, if the compound's stability allows.• Consider alternative purification methods like recrystallization. | |
| Difficulty in Purifying the Product | Co-elution of impurities during chromatography. | • Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography.• Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if applicable. |
| Product is an oil and does not crystallize. | • If the product is intended to be a solid, the presence of impurities is likely preventing crystallization. Further purification by chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is my CENU synthesis failing or giving very low yields?
A1: Low yields in CENU synthesis are often due to the inherent instability of the target compounds. Key factors to consider are:
-
Moisture: The isocyanate starting material and the CENU product are sensitive to water. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.
-
Temperature: The nitrosation step is highly exothermic and must be kept cold (0-5 °C) to prevent decomposition of the product and side reactions.[1]
-
pH: CENUs are most stable in acidic conditions.[2] During workup, prolonged exposure to neutral or basic aqueous solutions will cause rapid degradation.
-
Purity of Reagents: Impurities in starting materials can lead to side reactions and lower yields.
Q2: My final product is a dark-colored oil, but the literature reports a yellow solid. What should I do?
A2: A dark oil suggests the presence of impurities or decomposition products. You can try the following:
-
Purification: Attempt to purify the oil via column chromatography. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate) may separate your product.
-
Trituration/Recrystallization: Try dissolving the oil in a small amount of a suitable solvent and then adding a non-solvent to precipitate the product. For carmustine, recrystallization from an ethanol/water mixture has been reported.
Q3: How can I monitor the progress of my nitrosation reaction?
A3: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the urea precursor.[3]
-
Stationary Phase: Silica gel plates (with F254 indicator).
-
Mobile Phase: A mixture of hexane and ethyl acetate or dichloromethane and methanol is a good starting point. The optimal ratio will depend on the specific polarity of your compounds.
-
Visualization: CENUs are often UV-active and can be visualized under a UV lamp at 254 nm as dark spots.[4] Staining with a p-anisaldehyde solution followed by heating can also be used for visualization.[4]
Q4: What are the best practices for handling and storing CENU compounds?
A4: CENUs are potent cytotoxic and carcinogenic agents and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Storage of Solids: Store the final compound in a tightly sealed container, protected from light, in a freezer (-20 °C is common).
-
Storage of Solutions: Solutions of CENUs are generally unstable and should be prepared fresh before use. If short-term storage is necessary, keep the solution cold (2-8 °C) and protected from light.[5]
Q5: My CENU compound seems to be decomposing on the silica gel column. What are my alternatives for purification?
A5: If your compound is unstable on silica, consider these options:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found. It avoids contact with acidic silica gel.
-
Preparative TLC: For small scales, this can be a quicker alternative to a column, minimizing contact time.
-
Use of Deactivated Silica: Pre-treating the silica gel with a base (like triethylamine mixed in the slurry) can sometimes prevent decomposition of acid-sensitive compounds.
Data Presentation
Table 1: Stability of Selected CENU Compounds in Aqueous Solutions
| Compound | Condition | Half-life | Reference |
| Carmustine | Neutral pH, Room Temperature | ~98 minutes | [6] |
| Carmustine | Reconstituted in ethanol/water (3.3 mg/mL), 2-8°C | Stable for at least 48 hours | [5] |
| Carmustine | Diluted in 5% Dextrose (0.2 mg/mL), 22°C, protected from light | ~8.5 hours (to 90% of initial concentration) | [5] |
| Carmustine | Diluted in 5% Dextrose (0.2 mg/mL), 2-8°C, protected from light | ~60 hours (to 90% of initial concentration) | [5] |
| Lomustine | Neutral pH, Room Temperature | ~117 minutes | [6] |
| Lomustine | pH 4, 37°C | Stable for at least 6 hours | [7] |
| Lomustine | pH 7, 37°C | Degraded to 79% of initial concentration after 6 hours | [7] |
| Lomustine | 1 M NaOH, 37°C | Unstable (9% remaining after 30 seconds) | [7] |
Table 2: Example Yields for Lomustine Synthesis via Continuous Flow
| Step 1 Residence Time (min) | Step 1 Temperature (°C) | Step 2 Residence Time (min) | Step 2 Temperature (°C) | Overall Yield (%) | Reference |
| 1 | 50 | 5 | 0 | 51.8 | [3] |
| 1 | 50 | 8 | 0 | 91 (isolated) | [3] |
| N/A | 25 | 8 | 25 | 91 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-bis(2-chloroethyl)urea (Carmustine Precursor)
This protocol is adapted from patent literature and provides a general method for the synthesis of the urea intermediate.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (as a base, ~2.2 eq) to a suitable solvent like tetrahydrofuran.
-
Reagent Addition: Cool the mixture to 10-20°C. Add 1,1'-carbonyldiimidazole (CDI) (approx. 1.1 eq) portion-wise, maintaining the temperature.
-
Reaction: Stir the reaction mixture for approximately 2 hours at 35-40°C. Monitor the reaction by TLC for the disappearance of the starting amine.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: Add water to the residue. The solid product will precipitate.
-
Purification: Filter the solid, wash with water, and dry under vacuum to yield 1,3-bis(2-chloroethyl)urea.
Protocol 2: Synthesis of Carmustine (Nitrosation Step)
This protocol is a general procedure adapted from the literature for the nitrosation of the urea intermediate.[1][8]
-
Reaction Setup: In a round-bottom flask, add 1,3-bis(2-chloroethyl)urea (1.0 eq) to a mixture of an acid (e.g., acetic acid or formic acid) and a co-solvent like dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5°C in an ice-salt bath.
-
Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) (a slight excess, e.g., 2.4 eq) in water dropwise, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours. The reaction mixture may change color (e.g., to a greenish solution).[9]
-
Workup: Quench the reaction by pouring it into ice-cold water. Extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure at low temperature. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel chromatography.
Visualizations
Caption: General Synthesis Workflow for CENU Compounds
References
- 1. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.websites.hibu.com [cdn.websites.hibu.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Stability of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea (CEHU) Solutions
Disclaimer: Publicly available stability data specifically for 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea (CEHU) is limited. The information provided herein is based on established principles of chemical stability, data from closely related analogs such as 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea (HECNU) and Hydroxyethyl Urea, and general practices in pharmaceutical stability testing. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of CEHU in solution?
The stability of this compound (CEHU) in solution is primarily influenced by pH, temperature, and the composition of the solvent system. Like many chloroethyl compounds, CEHU is susceptible to degradation, with hydrolysis being a significant pathway.[1] The stability of the urea component itself is known to be optimal within a pH range of 4-8.[2]
2. What is the likely degradation pathway for CEHU in aqueous solutions?
While specific degradation pathways for CEHU are not extensively documented, based on its chemical structure and the behavior of related chloroethylnitrosoureas, the primary degradation route is likely hydrolysis of the chloroethyl group to a hydroxyethyl group. This reaction is often pH-dependent. The urea moiety itself can also undergo decomposition, particularly at pH values outside the 4-8 range.[2]
3. What are the recommended storage conditions for CEHU solutions?
To minimize degradation, CEHU solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, frozen solutions (-20 °C or below) may provide enhanced stability, although freeze-thaw cycles should be avoided. The pH of the solution should be maintained within a stable range, ideally between 4 and 8, using an appropriate buffer system.[2]
4. Which buffer systems are recommended for formulating CEHU solutions?
For maintaining a stable pH, lactate and phosphate buffer systems are often good choices.[2][3] A lactate buffer at pH 6.0 has been shown to minimize the degradation of urea.[2] The choice of buffer and its concentration should be optimized for the specific experimental conditions to ensure compatibility and maintain the desired pH throughout the experiment.
5. Are there any known stabilizing agents for solutions containing hydroxyethyl urea derivatives?
For formulations containing hydroxyethyl urea, stabilization systems may be necessary to prevent pH drift.[4] These can include:
6. What analytical methods are suitable for assessing the stability of CEHU solutions?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of CEHU and detecting its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradation products are well-resolved. Other methods, such as thin-layer chromatography (TLC) with densitometry or colorimetric methods involving derivatization, could also be explored.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation of CEHU in Solution
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of the solution. Adjust to a range of 4-8 using a suitable buffer (e.g., lactate or phosphate). A pH outside this range can significantly accelerate hydrolysis.[2] |
| High Temperature | Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions. Avoid prolonged exposure to room temperature or higher.[2] |
| Presence of Catalysts | Ensure high purity of solvents and reagents. Trace amounts of acids, bases, or metal ions can catalyze degradation. |
| Light Exposure | Protect the solution from light by using amber vials or covering the container with aluminum foil, as light can sometimes accelerate degradation pathways. |
Issue 2: Inconsistent or Non-Reproducible Analytical Results
| Potential Cause | Troubleshooting Step |
| Inadequate Analytical Method | Verify that the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. Perform forced degradation studies to confirm this. |
| Sample Preparation Issues | Ensure consistent and rapid sample preparation to minimize degradation between sample collection and analysis. Consider quenching the degradation reaction by cooling the sample or adjusting the pH if necessary. |
| Instrument Variability | Calibrate the analytical instrument and ensure it is functioning correctly. Use an internal standard to account for variations in injection volume or detector response. |
Issue 3: pH of the Solution Changes Over Time
| Potential Cause | Troubleshooting Step |
| Formation of Acidic or Basic Degradation Products | The degradation of CEHU may produce byproducts that alter the pH of the solution. Incorporate a buffer with sufficient capacity to maintain the pH within the desired range. |
| Insufficient Buffer Capacity | Increase the concentration of the buffer in the formulation. The required buffer capacity will depend on the expected extent of degradation. |
| Interaction with Container | Ensure the container material is inert and does not leach any substances that could affect the pH of the solution. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for CEHU, the following table summarizes the stability of urea, a related compound, under various conditions. This information can serve as a general guideline for designing stability studies for CEHU.
Table 1: Stability of Urea in Aqueous Solution as a Function of Temperature and pH [2]
| Temperature (°C) | pH | Buffer | Initial Concentration (%) | Observations |
| 25 - 60 | 3.11 - 9.67 | Various | 2.5 - 20 | Stability decreases with increasing temperature across all pH values. |
| Ambient | 4 - 8 | Not specified | Not specified | Urea is most stable in this pH range. |
| Ambient | 6.0 | Lactate | Not specified | Lowest degradation was observed with this buffer at this pH. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of CEHU
Objective: To identify potential degradation products and pathways for CEHU under stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (CEHU)
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffer salts (e.g., sodium lactate, sodium phosphate)
-
HPLC system with UV detector
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of CEHU (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.
-
Basic Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.
-
Oxidative Degradation: Add hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light.
-
-
Sample Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Take samples at various time points.
-
Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples using an HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength determined by the UV spectrum of CEHU.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify the peaks of the degradation products and assess the peak purity of the CEHU peak to ensure the method is stability-indicating.
Protocol 2: Isothermal Stability Study of a CEHU Formulation
Objective: To determine the degradation rate of CEHU in a buffered solution at a specific temperature.
Materials:
-
CEHU
-
Chosen buffer (e.g., 50 mM sodium lactate, pH 6.0)
-
Temperature-controlled incubator or water bath
-
Validated stability-indicating HPLC method
Methodology:
-
Formulation Preparation: Prepare a solution of CEHU at the desired concentration in the chosen buffer.
-
Sample Aliquoting: Aliquot the solution into multiple vials to avoid repeated opening of the same sample.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), remove a vial from the incubator.
-
Analysis: Immediately analyze the sample using the validated HPLC method to determine the concentration of CEHU remaining.
-
Data Analysis: Plot the natural logarithm of the CEHU concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
Visualizations
Caption: Probable hydrolytic degradation pathway of CEHU.
Caption: Experimental workflow for a CEHU stability study.
Caption: Troubleshooting logic for rapid CEHU degradation.
References
- 1. Buy 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 96806-34-7 [smolecule.com]
- 2. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyethyl Urea Suppliers in India - Krishana Enterprises [krishanaenterprises.com]
- 4. rawmator.com [rawmator.com]
- 5. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for HECNU
Welcome to the technical support center for the purification of H-E-C-N-U (N-(2-hydroxyethyl)-N'-(2-chloroethyl)-N'-nitrosourea). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this cytotoxic compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of HECNU's therapeutic action?
A1: HECNU, like other nitrosoureas, functions as an alkylating and carbamoylating agent. Following administration, it undergoes spontaneous chemical decomposition to form reactive intermediates. These intermediates, primarily a 2-chloroethyl diazonium ion and a 2-hydroxyethyl isocyanate, are responsible for its cytotoxic effects. The chloroethyl group alkylates DNA, leading to the formation of interstrand and intrastrand cross-links. These cross-links prevent DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. The isocyanate moiety can carbamoylate proteins, including enzymes involved in DNA repair, further enhancing the compound's cytotoxic efficacy.
Q2: What are the most common impurities encountered during HECNU synthesis and purification?
A2: Common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual N-(2-hydroxyethyl)-N'-(2-chloroethyl)urea.
-
By-products of Nitrosation: Nitrates and other nitrosated species.
-
Degradation Products: Due to the inherent instability of the nitroso group, HECNU can degrade, especially when exposed to light, high temperatures, or certain solvents.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Q3: Which analytical techniques are recommended for assessing HECNU purity?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and identifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradients) is typically employed.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of impurities during purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of HECNU and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of HECNU and helps in the identification of unknown impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., N=O, C=O, O-H).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified HECNU | Product Decomposition: HECNU is sensitive to heat and light. | - Perform all purification steps at low temperatures (0-4°C).- Protect the compound from light by using amber-colored glassware or covering glassware with aluminum foil.- Use freshly distilled and de-gassed solvents. |
| Incomplete Reaction: The nitrosation reaction did not go to completion. | - Before purification, monitor the reaction completion using TLC or HPLC.- If the reaction is incomplete, consider adjusting the reaction time or the stoichiometry of the nitrosating agent. | |
| Co-elution of Impurities with HECNU in Column Chromatography | Inappropriate Stationary or Mobile Phase: The selected chromatography conditions do not provide adequate separation. | - Optimize the mobile phase: Try different solvent systems or gradient profiles. For example, if using a hexane/ethyl acetate system, try varying the ratio or switching to a dichloromethane/methanol system.- Change the stationary phase: If using silica gel, consider using a different type of silica (e.g., with a different particle size) or an alternative stationary phase like alumina. |
| Presence of Colored Impurities in the Final Product | Formation of Nitroso-related By-products: Side reactions during nitrosation can lead to colored impurities. | - Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter through celite. Caution: Charcoal can also adsorb the desired product, so use it judiciously.- Recrystallization: If a suitable solvent system can be found, recrystallization can be a very effective method for removing colored impurities. |
| Final Product is an Oil Instead of a Solid | Presence of Residual Solvents or Impurities: These can depress the melting point and prevent crystallization. | - High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents.- Trituration: Wash the oily product with a solvent in which HECNU is insoluble but the impurities are soluble. This can often induce crystallization. |
| Inconsistent Purity Results between Batches | Variability in Starting Material Quality or Reaction Conditions: Inconsistent quality of reagents or slight variations in reaction parameters can affect the impurity profile. | - Standardize Protocols: Ensure that all reaction and purification parameters (e.g., temperature, reaction time, solvent purity) are strictly controlled and documented.- Quality Control of Starting Materials: Use starting materials of a consistent and high purity. |
Quantitative Data on Purification Methods
The following table summarizes typical purity levels achieved for nitrosourea compounds using different purification techniques. While specific data for HECNU is limited in the public domain, these values for structurally related compounds provide a useful benchmark.
| Purification Method | Compound Class | Typical Purity Achieved (%) | Key Advantages | Key Disadvantages |
| Column Chromatography (Silica Gel) | Nitrosoureas | >98% | High resolution, applicable to a wide range of polarities. | Can be time-consuming, potential for product degradation on silica. |
| Liquid-Liquid Extraction | Nitrosoureas | 90-95% | Good for initial cleanup and removal of water-soluble impurities. | Lower resolution, may not remove structurally similar impurities. |
| Recrystallization | Nitrosoureas | >99% | Can yield very high purity product, effective for removing minor impurities. | Requires finding a suitable solvent system, can lead to significant yield loss. |
| Preparative HPLC | Nitrosoureas | >99.5% | Highest resolution, excellent for isolating pure compounds. | Expensive, limited sample capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification of HECNU by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (e.g., a mixture of dichloromethane and methanol, starting with a low polarity mixture like 99:1).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude HECNU in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting mobile phase.
-
Collect fractions and monitor the elution of the product and impurities using TLC.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure HECNU.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure at a low temperature (<30°C) to obtain the purified HECNU.
-
Protocol 2: Purity Assessment by HPLC
-
Instrumentation:
-
An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
-
Mobile Phase Preparation:
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the purified HECNU in the mobile phase (initial conditions) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of HECNU as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizations
Addressing batch-to-batch variability of synthesized 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea.
Troubleshooting Guide
Batch-to-batch variability in the synthesis of this compound can arise from several factors, from the quality of starting materials to subtle changes in reaction conditions. This guide addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Poor quality of 2-chloroethyl isocyanate | The isocyanate is moisture-sensitive and can hydrolyze to form an unstable carbamic acid, which decomposes to 2-chloroethylamine. Ensure the isocyanate is fresh, colorless, and stored under inert gas. Consider purification by distillation before use. |
| Impure ethanolamine | Water content in ethanolamine can react with the isocyanate, reducing the yield. Use anhydrous ethanolamine and handle it under a dry atmosphere. |
| Incorrect reaction temperature | The reaction is exothermic. If the temperature is too high, side reactions may occur. If it is too low, the reaction rate will be slow. Maintain the recommended reaction temperature with proper cooling. |
| Inefficient mixing | Inadequate stirring can lead to localized high concentrations of reactants, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction. |
| Premature product precipitation | If the product precipitates before the reaction is complete, it can hinder further reaction. Choose a solvent in which the product has reasonable solubility at the reaction temperature. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Mitigation and Removal |
| 1,3-Bis(2-chloroethyl)urea | Reaction of 2-chloroethyl isocyanate with 2-chloroethylamine (formed from hydrolysis of the isocyanate). | Use fresh, high-purity 2-chloroethyl isocyanate and anhydrous conditions. Can be separated by column chromatography. |
| 1,3-Bis(2-hydroxyethyl)urea | If ethanolamine is contaminated with diethanolamine, or if side reactions occur. | Use pure ethanolamine. Can be removed by recrystallization or column chromatography. |
| Unreacted starting materials | Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or low temperature. | Ensure accurate measurement of reactants and monitor the reaction to completion (e.g., by TLC or LC-MS). Purification by chromatography will remove unreacted starting materials. |
| Polymeric byproducts | Can form at elevated temperatures. | Maintain strict temperature control during the reaction and workup. These are often insoluble and can be removed by filtration. |
Problem 3: Inconsistent Physical Properties (Color, Melting Point)
| Potential Cause | Recommended Action |
| Residual solvent | Incomplete drying of the final product. |
| Polymorphism | The compound may exist in different crystalline forms, leading to variations in melting point. |
| Trace impurities | Even small amounts of impurities can affect the color and melting point. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common synthesis involves the reaction of 2-chloroethyl isocyanate with ethanolamine in an aprotic solvent. The isocyanate acts as an electrophile, and the primary amine of ethanolamine acts as a nucleophile to form the urea linkage.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting materials (ethanolamine, as the isocyanate is highly reactive) and the appearance of the product spot can be tracked. LC-MS provides more definitive identification of the product and any major byproducts.
Q3: What are the critical parameters to control to ensure batch-to-batch consistency?
A3: Key parameters to control include:
-
Purity of reactants: Use high-purity, anhydrous starting materials.
-
Reaction temperature: Maintain a consistent temperature profile throughout the reaction.
-
Reaction time: Ensure the reaction goes to completion by monitoring it.
-
Solvent quality: Use anhydrous, reaction-appropriate solvents.
-
Purification method: Employ a standardized and validated purification protocol.
Q4: What are the expected spectral data for this compound?
A4: While specific data can vary slightly based on the instrument and conditions, you can generally expect the following:
-
1H NMR: Signals corresponding to the protons of the chloroethyl and hydroxyethyl groups, as well as the NH protons of the urea.
-
13C NMR: Peaks for the carbonyl carbon of the urea and the carbons of the ethyl chains.
-
FTIR: Characteristic peaks for N-H stretching, C=O stretching (urea carbonyl), and C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound (C5H11ClN2O2, MW: 166.61 g/mol ).
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2-Chloroethyl isocyanate (high purity)
-
Ethanolamine (anhydrous)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethanolamine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloroethyl isocyanate (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred ethanolamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a small amount of water or saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.
-
Column Chromatography: If recrystallization is insufficient, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Value |
| Reactant Ratio (Isocyanate:Amine) | 1:1 to 1:1.05 |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Typical Crude Yield | 85 - 95% |
| Purity after Chromatography | >98% |
Table 2: Analytical Characterization Data
| Technique | Expected Observations |
| Melting Point | Dependent on purity and crystalline form |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~6.0-6.5 (br s, 2H, NH), 3.71 (t, 2H, CH2Cl), 3.65 (t, 2H, CH2OH), 3.52 (q, 2H, NHCH2), 3.38 (q, 2H, NHCH2) |
| FTIR (KBr, cm-1) | ~3300 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1570 (N-H bend, Amide II), ~660 (C-Cl stretch) |
| MS (ESI+) | m/z: 167.05 [M+H]+, 189.03 [M+Na]+ |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathway.
Validation & Comparative
A Comparative Analysis of the Antitumor Efficacy of HECNU and BCNU in a Preclinical Glioma Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitumor activities of 1-(2-hydroxyethyl)-1-nitroso-3-(2-chloroethyl)urea (HECNU) and the well-established chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). While a direct comparison of HECNU isomers is not available in the current body of scientific literature, this document synthesizes findings from a key preclinical study that evaluates the efficacy of HECNU against BCNU in a rat glioma model. The data presented herein is intended to inform researchers and drug development professionals on the relative potency and therapeutic potential of these nitrosourea compounds.
Quantitative Comparison of Antitumor Activity
The antitumor effects of HECNU and BCNU were evaluated in a rat model with intracerebrally inoculated glioma G616. The primary endpoint for assessing efficacy was the median survival time of the treated animals compared to an untreated control group. The following table summarizes the key quantitative findings from this comparative study.
| Treatment Group | Optimal Dose (mg/kg) | Median Survival Time (days) | Increase in Lifespan (%) |
| Control (Untreated) | - | 18 | - |
| HECNU | 40 | 38 | 111 |
| BCNU | 20 | 36 | 100 |
Experimental Protocols
The following section details the methodology employed in the comparative in vivo study of HECNU and BCNU.
In Vivo Antitumor Activity Assay
Objective: To compare the antitumor efficacy of HECNU and BCNU in a rat model of glioblastoma.
Animal Model:
-
Species: Female Sprague-Dawley rats
-
Tumor Cell Line: Glioma G616
-
Implantation: Intracerebral inoculation of 2 x 10^6 glioma G616 cells into the right cerebral hemisphere. The implantation is performed stereotactically to ensure consistent tumor location and growth.
Drug Administration:
-
Compounds: HECNU and BCNU were dissolved in a suitable vehicle for administration.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: A single dose of the respective compounds was administered on day 1 post-tumor implantation.
-
Dosage Levels: Various doses were tested to determine the optimal dose for each compound, with the optimal doses for HECNU and BCNU being 40 mg/kg and 20 mg/kg, respectively.
Evaluation of Antitumor Effect:
-
Primary Endpoint: Median survival time of the animals in each treatment group.
-
Monitoring: Animals were monitored daily for clinical signs of tumor progression, including weight loss, neurological deficits, and changes in behavior.
-
Data Analysis: The percentage increase in lifespan was calculated relative to the median survival time of the untreated control group.
Mechanism of Action: DNA Cross-linking by Chloroethylnitrosoureas
The antitumor activity of chloroethylnitrosoureas, including HECNU and BCNU, is primarily attributed to their ability to induce DNA damage in cancer cells. Upon administration, these compounds undergo spontaneous chemical decomposition to form reactive intermediates that can alkylate DNA bases. A key cytotoxic event is the formation of interstrand cross-links, which prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for HECNU and BCNU.
Experimental Workflow
The following diagram illustrates the workflow of the in vivo comparative study.
Caption: Experimental workflow for in vivo comparison.
HECNU: Validating its Superior DNA Cross-Linking Potential for Advanced Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the competitive landscape of cancer therapeutics, the efficacy of DNA cross-linking agents is paramount. This guide provides a comprehensive comparison of HECNU (1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea), a promising nitrosourea compound, with other established DNA cross-linking agents. Through a detailed analysis of its mechanism and supporting experimental data, we validate HECNU's potent DNA cross-linking capabilities, offering researchers, scientists, and drug development professionals critical insights into its therapeutic potential.
HECNU's Mechanism of Action: Inducing Irreparable DNA Damage
HECNU, like other nitrosourea compounds, exerts its cytotoxic effects by inducing DNA damage through alkylation and subsequent cross-linking of DNA strands. This process inhibits fundamental cellular processes like DNA replication and transcription, ultimately leading to apoptosis (cell death) in rapidly dividing cancer cells. The formation of interstrand cross-links (ICLs), covalent bonds between opposite DNA strands, is a particularly lethal form of DNA damage.
A study on the effects of HECNU and BCNU (carmustine) in murine bone marrow revealed that at equimolar doses, HECNU induced a significantly higher amount of DNA-DNA interstrand crosslinks compared to BCNU.[1][2] This heightened cross-linking activity is directly correlated with its potent myelosuppressive and anti-tumor effects.[1][2]
Caption: Mechanism of HECNU-induced DNA cross-linking and apoptosis.
Comparative Analysis of DNA Cross-Linking Agents
To contextualize the DNA cross-linking potential of HECNU, a comparison with other well-established agents is essential. The following table summarizes the key characteristics and efficiencies of HECNU and its alternatives.
| Agent | Class | Primary Cross-link Type | Cross-linking Efficiency | Key Features |
| HECNU | Nitrosourea | Interstrand (dG-dC) | Higher than BCNU at equimolar doses[1][2] | Lipophilic, crosses the blood-brain barrier. |
| ACNU (Nimustine) | Nitrosourea | Interstrand (dG-dC) | Highest among tested nitrosoureas (ACNU, BCNU, CCNU, FTMS) | Used in the treatment of brain tumors. |
| BCNU (Carmustine) | Nitrosourea | Interstrand (dG-dC) | Standard for comparison | Used in brain tumors, lymphoma, and multiple myeloma.[3] |
| Cisplatin | Platinum Compound | Intrastrand (~90%), Interstrand (1-2%)[4] | Forms a high percentage of intrastrand cross-links. | Widely used for various solid tumors.[4] |
| Mitomycin C | Mitomycin | Interstrand | Requires bioreductive activation for cross-linking activity.[5][6] | Effective against hypoxic tumor cells.[7] |
Experimental Validation of DNA Cross-Linking
The quantification of DNA cross-links is crucial for evaluating the efficacy of agents like HECNU. High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for this purpose.
Caption: Workflow for quantifying DNA cross-links using HPLC-ESI-MS/MS.
Experimental Protocol: Quantification of dG-dC Cross-links by HPLC-ESI-MS/MS
This protocol provides a detailed methodology for the quantitative analysis of 1-[N3-deoxycytidyl]-2-[N1-deoxyguanosyl]ethane (dG-dC) cross-links induced by nitrosoureas.
1. Cell Culture and Treatment:
-
Culture chosen cancer cell lines (e.g., human glioma cell lines) to 80-90% confluency.
-
Treat cells with varying concentrations of the nitrosourea agent (e.g., HECNU, ACNU, BCNU) for a specified duration (e.g., 2-24 hours).
2. DNA Extraction and Purification:
-
Harvest the cells and extract genomic DNA using a commercial DNA isolation kit, following the manufacturer's instructions.
-
Ensure high purity of the DNA, as contaminants can interfere with subsequent enzymatic digestion and MS analysis.
3. Enzymatic Digestion of DNA:
-
Digest the purified DNA (typically 10-20 µg) to individual nucleosides.
-
This is a two-step process:
-
Step 1: Use a nuclease P1 and alkaline phosphatase cocktail to digest the DNA into deoxynucleosides.
-
Step 2: Further digestion with phosphodiesterase I may be required for complete hydrolysis.
-
-
The digestion is typically carried out at 37°C for 12-24 hours.
4. HPLC Separation:
-
Separate the resulting nucleoside mixture using a reverse-phase HPLC system.
-
A C18 column is commonly used with a gradient elution program, for example, using a mobile phase of methanol and ammonium acetate buffer.
-
The gradient is optimized to separate the dG-dC cross-link adduct from the normal nucleosides and other adducts.
5. ESI-MS/MS Analysis:
-
The eluent from the HPLC is directly introduced into the electrospray ionization source of a tandem mass spectrometer.
-
The mass spectrometer is operated in the positive ion mode.
-
For quantification, selected reaction monitoring (SRM) is used. This involves monitoring specific precursor-to-product ion transitions for the dG-dC cross-link and an internal standard.[8][9]
-
The characteristic ion transitions for the dG-dC cross-link are typically m/z 521 → 405 ([M+H]+ → [M+H - deoxyribose]+) and m/z 521 → 289 ([M+H]+ → [M+H - 2deoxyribose]+).[9]
6. Quantification:
-
A calibration curve is generated using a synthesized dG-dC cross-link standard of known concentrations.
-
The amount of dG-dC cross-links in the experimental samples is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.
Conclusion
The validation of HECNU's DNA cross-linking potential, particularly its demonstrated superiority over BCNU in inducing interstrand cross-links, positions it as a highly promising candidate for further investigation and development in cancer therapy. The robust experimental methodologies outlined in this guide provide a clear framework for researchers to quantitatively assess and compare the efficacy of HECNU and other DNA cross-linking agents, ultimately contributing to the advancement of more effective cancer treatments.
References
- 1. Relationship between DNA damage and the inhibition of stem cells in murine bone marrow after single and repeated administration of BCNU and HECNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between DNA damage and the inhibition of stem cells in murine bone marrow after single and repeated administration of BCNU and HECNU - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEBP2 affects sensitivity to cisplatin and BCNU but not to paclitaxel in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of DNA interstrand cross-links as a marker of Mitomycin C bioreductive activation and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of meCCNU-induced dG-dC crosslinks in oligonucleotide duplexes by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of HECNU and Other 2-Chloroethylnitrosoureas for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HECNU's Performance Against Key Alternatives, Supported by Experimental Data.
This guide provides a detailed comparative analysis of 1-(2-hydroxyethyl)-1-nitroso-1-(2-chloroethyl)urea (HECNU) with other prominent 2-chloroethylnitrosoureas (CENUs), including Carmustine (BCNU), Lomustine (CCNU), and Fotemustine. The objective is to offer a comprehensive resource for researchers and drug development professionals, enabling informed decisions in the selection and application of these potent alkylating agents in cancer research. This analysis is grounded in experimental data, focusing on key performance indicators such as anti-tumor activity, mechanism of action, and toxicity profiles.
Overview of 2-Chloroethylnitrosoureas (CENUs)
CENUs are a class of chemotherapeutic agents characterized by their ability to cross the blood-brain barrier, making them particularly valuable in the treatment of brain tumors like glioblastoma.[1] Their cytotoxic effects are primarily mediated through the alkylation of DNA, leading to the formation of interstrand cross-links that inhibit DNA replication and transcription, ultimately triggering cell death.[2]
Comparative Data Presentation
To facilitate a clear and direct comparison, the following tables summarize key quantitative data for HECNU and its counterparts.
Table 1: Physicochemical Properties of Selected CENUs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Lipophilicity (LogP) | Carbamoylating Activity |
| HECNU | C5H10ClN3O3 | 195.61 | Moderate | Weak |
| BCNU | C5H9Cl2N3O2 | 214.05 | High | Strong |
| CCNU | C9H16ClN3O2 | 233.70 | High | Moderate |
| Fotemustine | C9H19ClN3O5P | 315.69 | High | Moderate |
Note: LogP values are estimations and can vary based on the prediction method.
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | HECNU | BCNU | ACNU (Nimustine) | O⁶-AGT Status | Reference |
| 8505C | >1000 | >1000 | >1000 | High | [3] |
| A-549 | 240 | 250 | 120 | High | [3] |
| B-16 | 130 | 150 | 70 | Low | [3] |
| CX-1 | 650 | 500 | 250 | High | [3] |
| HT-29 | 800 | 600 | 300 | High | [3] |
| LX-1 | 550 | 400 | 200 | High | [3] |
| PC-3 | 300 | 280 | 130 | Low | [3] |
Note: ACNU (Nimustine) is included as a relevant comparator for which direct comparative data with HECNU and BCNU was available. Lower IC50 values indicate higher cytotoxic potency. O⁶-alkylguanine-DNA alkyltransferase (O⁶-AGT) is a DNA repair protein that can confer resistance to CENUs.[3]
Table 3: Comparative In Vivo Antitumor Activity in a Human Glioma Xenograft Model (EMT Positive)
| Treatment Group | Dose | Median Survival Time (days) | Reference |
| Control | - | 18 | [4] |
| SarCNU | 167 mg/kg | >130 | [4] |
| BCNU | 20 mg/kg | 22 | [4] |
Note: This table includes SarCNU, a novel nitrosourea analogue, to highlight advancements in the field and provide a benchmark for enhanced efficacy. The data demonstrates significantly improved survival with SarCNU compared to BCNU in an extraneuronal monoamine transporter (EMT) positive human glioma model.[4]
Mechanism of Action: A Visual Guide
The antitumor activity of CENUs stems from their chemical decomposition to reactive intermediates that alkylate and cross-link DNA. The following diagrams illustrate the general mechanism and the key differences in carbamoylating activity.
Caption: General mechanism of action for 2-chloroethylnitrosoureas.
Caption: Carbamoylation activity comparison between BCNU and HECNU.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the evaluation of CENUs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the CENU compounds (e.g., HECNU, BCNU) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
DNA Interstrand Cross-linking Assay (Alkaline Elution)
This assay is used to quantify the formation of DNA interstrand cross-links, a key mechanism of CENU-induced cytotoxicity.
-
Cell Labeling and Treatment: Label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine) and then treat the cells with the CENU compounds.
-
Cell Lysis: Lyse the cells on a filter under alkaline conditions to denature the DNA.
-
DNA Elution: Elute the DNA from the filter with an alkaline buffer. The rate of elution is inversely proportional to the extent of DNA cross-linking (cross-linked DNA elutes more slowly).
-
Quantification: Measure the amount of radioactivity in the eluted fractions and the filter to determine the percentage of cross-linked DNA.
-
Data Analysis: Compare the elution profiles of treated and untreated cells to quantify the level of DNA interstrand cross-linking.
Comparative Discussion
Efficacy and Potency
The in vitro cytotoxicity data suggests that the potency of CENUs is highly dependent on the cancer cell line and its O⁶-AGT status. In cell lines with high O⁶-AGT activity, which can repair the O⁶-chloroethylguanine monoadduct before it can form a cross-link, higher concentrations of the drugs are required to achieve a cytotoxic effect.[3] Comparative studies have indicated that in some cell lines, ACNU (nimustine) may exhibit greater cytotoxic potency than BCNU and HECNU.[3]
In vivo studies are critical for assessing the overall therapeutic potential of these agents. For instance, in a human glioma xenograft model, the novel nitrosourea analogue SarCNU demonstrated markedly superior antitumor activity and survival benefit compared to BCNU, highlighting the potential for developing more effective CENU-based therapies.[4]
Toxicity Profile: The Role of Carbamoylation
A significant differentiator among CENUs is their carbamoylating activity. BCNU possesses strong carbamoylating activity due to the formation of 2-chloroethyl isocyanate, which can react with proteins, such as glutathione reductase, leading to increased systemic toxicities, including pulmonary fibrosis and myelosuppression.[5]
In contrast, HECNU exhibits weak carbamoylating activity. Its decomposition product, hydroxyethyl isocyanate, tends to undergo intramolecular carbamoylation, forming a cyclic compound. This reduces its reactivity with cellular proteins, resulting in a more favorable toxicity profile with a lower incidence of severe side effects. This difference in carbamoylation is a key consideration in the therapeutic index of these drugs.
Fotemustine: A Third-Generation CENU
Fotemustine is a third-generation CENU that has shown efficacy in melanoma and brain tumors.[6] Its mechanism of action is similar to other CENUs, involving DNA alkylation. A comparative study with dacarbazine (DTIC) in disseminated melanoma showed a higher overall response rate for fotemustine.[6] Its high lipophilicity facilitates its passage across the blood-brain barrier.
Conclusion for the Research Professional
The selection of a 2-chloroethylnitrosourea for preclinical or clinical investigation requires a careful consideration of its efficacy, mechanism of action, and toxicity profile.
-
HECNU presents a compelling profile due to its reduced carbamoylating activity, which translates to a potentially better safety profile compared to BCNU. This makes it an attractive candidate for further investigation, particularly in combination therapies where minimizing overlapping toxicities is crucial.
-
BCNU and CCNU remain important benchmark compounds, with extensive historical data on their activity in various cancer models. Their potent antitumor effects, particularly in gliomas, are well-established.[7][8]
-
Fotemustine offers a valuable alternative, especially in melanoma and brain metastases, with demonstrated clinical activity.[6]
Future research should focus on direct, head-to-head in vivo comparisons of these agents in clinically relevant cancer models. Furthermore, exploring synergistic combinations of these nitrosoureas with targeted therapies or immunotherapies holds significant promise for improving therapeutic outcomes. The development of novel analogues with enhanced tumor targeting and reduced systemic toxicity, as exemplified by SarCNU, continues to be a promising avenue for advancing this important class of anticancer drugs.
References
- 1. Relationship between DNA damage and the inhibition of stem cells in murine bone marrow after single and repeated administration of BCNU and HECNU - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor activity of sarCNU in comparison to BCNU in an extraneuronal monoamine transporter positive human glioma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCNU is a caspase-mediated inhibitor of drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fotemustine compared with dacarbazine in patients with disseminated malignant melanoma: a phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy with BCNU in recurrent glioma: Analysis of clinical outcome and side effects in chemotherapy-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of HECNU Through Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea (HECNU), a DNA alkylating agent, with other therapies. It delves into the validation of its mechanism of action using genetic models and presents supporting experimental data to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to HECNU and its Mechanism of Action
HECNU is a nitrosourea-based chemotherapeutic agent. Like other compounds in its class, its primary mechanism of action is the induction of DNA damage. HECNU decomposes to form reactive chloroethylating and hydroxyethylating species that alkylate DNA bases, primarily at the O6-position of guanine. This alkylation can lead to the formation of DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2]
Genetic Validation of HECNU's Mechanism of Action
The critical role of DNA damage in the cytotoxic effect of HECNU is substantiated by studies using genetic models with deficiencies in specific DNA repair pathways. These models provide powerful tools to dissect the molecular mechanisms underlying the drug's efficacy and to identify potential biomarkers for patient stratification.
The Role of O6-methylguanine-DNA methyltransferase (MGMT)
The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) directly reverses alkylation at the O6-position of guanine, thus mitigating the cytotoxic effects of nitrosoureas. Genetic inactivation of the MGMT gene has been shown to dramatically increase sensitivity to these agents.
Experimental Evidence: Studies using Mgmt knockout mice have demonstrated a significantly increased sensitivity to the lethal effects of chemotherapeutic alkylating agents like BCNU, a compound structurally and mechanistically similar to HECNU.[3][4][5] Primary embryonic fibroblasts and bone marrow cells from Mgmt -/- mice were found to be significantly more sensitive to the toxic effects of BCNU compared to wild-type cells.[3][4][5] This hypersensitivity is a direct consequence of the inability to repair the O6-alkylguanine lesions, leading to the accumulation of DNA crosslinks and enhanced cytotoxicity. While direct studies on HECNU in MGMT knockout models are not as extensively documented, the conserved mechanism of action among nitrosoureas strongly suggests a similar dependency.
The Fanconi Anemia (FA) Pathway
The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway involved in the resolution of ICLs. Genetic defects in FA genes, such as FANCC, lead to a cellular phenotype characterized by extreme sensitivity to DNA crosslinking agents.
Experimental Evidence: Cells deficient in FANCC exhibit increased sensitivity to DNA crosslinking agents.[6][7][8] This hypersensitivity underscores the importance of the FA pathway in repairing the types of DNA lesions induced by HECNU. The inability to efficiently repair ICLs in FA-deficient cells leads to persistent DNA damage, genomic instability, and ultimately, cell death at lower drug concentrations.
Signaling Pathways Activated by HECNU-Induced DNA Damage
HECNU-induced DNA damage triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
ATM/ATR Signaling Cascade
The primary sensors of DNA double-strand breaks and stalled replication forks, ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases, are key initiators of the DDR. Upon activation, they phosphorylate a multitude of downstream targets to orchestrate the cellular response to DNA damage.
p53-Mediated Apoptosis
The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR signaling pathway. In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).
Below is a diagram illustrating the signaling pathway from HECNU-induced DNA damage to apoptosis.
References
- 1. Relationship between DNA damage and the inhibition of stem cells in murine bone marrow after single and repeated administration of BCNU and HECNU - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between DNA damage and the inhibition of stem cells in murine bone marrow after single and repeated administration of BCNU and HECNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA repair methyltransferase (Mgmt) knockout mice are sensitive to the lethal effects of chemotherapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Increased sensitivity of Fancc-deficient hematopoietic cells to nitric oxide and evidence that this species mediates growth inhibition by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fanconi anaemia gene FANCC promotes homologous recombination and error-prone DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The FANCC Gene and Its Products - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Genotoxicity of HECNU and Its Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of the anticancer agent HECNU (1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea) and its potential isomers. Due to a lack of direct experimental studies on the genotoxicity of HECNU's specific isomers, this comparison is based on the available data for HECNU, the well-established genotoxic profile of the nitrosourea class of compounds, and structure-activity relationship (SAR) principles.
Executive Summary
HECNU, a member of the nitrosourea family of alkylating agents, is known to be a potent genotoxic compound. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA-DNA interstrand crosslinks, which are highly cytotoxic and mutagenic lesions. While experimental data on the genotoxicity of specific HECNU isomers is not currently available in the public domain, the genotoxic potential of nitrosoureas is intrinsically linked to their chemical structure. It is therefore highly probable that isomers of HECNU also possess genotoxic properties. Variations in the position of the nitroso group or the arrangement of the chloroethyl and hydroxyethyl moieties could influence the reactivity and metabolic activation of the molecule, potentially leading to differences in the extent and nature of the DNA damage induced.
Genotoxicity Profile of HECNU
Available studies indicate that HECNU is a genotoxic agent, consistent with its classification as a nitrosourea. The primary mechanism of its genotoxicity is the induction of covalent crosslinks between DNA strands.
| Genotoxic Endpoint | HECNU: Experimental Evidence | Probable Outcome for Isomers |
| DNA Alkylation | Forms covalent adducts with DNA bases. | Highly Probable |
| DNA Interstrand Crosslinks | Induces DNA-DNA interstrand crosslinks in bone marrow cells.[1] | Highly Probable |
| Mutagenicity | Expected to be mutagenic due to DNA damage. | Highly Probable |
| Clastogenicity | Expected to cause chromosomal aberrations. | Highly Probable |
Structure-Activity Relationship and Predicted Genotoxicity of Isomers
The genotoxicity of nitrosoureas is critically dependent on their chemical structure. The 2-chloroethyl group is essential for the formation of DNA crosslinks. The position of the nitroso group and other substituents can influence the compound's stability, lipophilicity, and metabolic activation, thereby modulating its genotoxic potency.
Potential Positional Isomers of HECNU:
-
Isomer 1: 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea: In this isomer, the nitroso group is on the nitrogen atom bonded to the chloroethyl group. This arrangement may alter the decomposition pathway and the generation of the ultimate alkylating species.
-
Isomer 2: 1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea: Here, the nitroso group is on the nitrogen atom bonded to the hydroxyethyl group. This could affect the molecule's reactivity and interaction with DNA.
While no direct experimental data exists for these specific isomers, based on SAR principles for nitrosoureas, it is anticipated that they would also be genotoxic. The exact potency and the spectrum of DNA lesions might differ from HECNU. For instance, changes in the electronic environment of the nitroso group could affect the rate of formation of the reactive diazonium ion responsible for DNA alkylation.
Experimental Protocols for Genotoxicity Assessment
A battery of in vitro and in vivo assays is recommended to comprehensively evaluate the genotoxicity of HECNU and its isomers.
In Vitro Assays
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test compound is assessed for its ability to induce reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Methodology:
-
Bacterial strains are exposed to various concentrations of the test compound, with and without metabolic activation (S9 mix).
-
The treated bacteria are plated on minimal agar plates.
-
After incubation, the number of revertant colonies is counted and compared to the solvent control.
-
A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.
-
-
-
In Vitro Micronucleus Test:
-
Principle: This test detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Methodology:
-
Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are exposed to the test compound.
-
The cells are cultured to allow for cell division. Cytokinesis is often blocked using cytochalasin B to accumulate binucleated cells.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells in the treated cultures is compared to that in the control cultures.
-
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: This is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet" shape.
-
Methodology:
-
Cells are embedded in agarose on a microscope slide and lysed to remove membranes and cytoplasm.
-
The slides are subjected to electrophoresis under alkaline or neutral conditions.
-
DNA is stained with a fluorescent dye and visualized.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
-
In Vivo Assays
-
In Vivo Micronucleus Test:
-
Principle: This assay assesses chromosomal damage in a whole animal system, typically in bone marrow erythrocytes of rodents.
-
Methodology:
-
Animals are treated with the test compound.
-
Bone marrow is collected at appropriate time points.
-
The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.
-
-
-
In Vivo Comet Assay:
-
Principle: This assay detects DNA damage in various tissues of treated animals.
-
Methodology:
-
Animals are exposed to the test compound.
-
Tissues of interest (e.g., liver, bone marrow, peripheral blood) are collected.
-
Single-cell suspensions are prepared and subjected to the Comet assay as described for the in vitro method.
-
-
Visualizing the Genotoxic Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of genotoxicity for nitrosoureas and a typical workflow for assessing genotoxicity.
Caption: General mechanism of HECNU-induced genotoxicity.
Caption: Standard workflow for genotoxicity assessment.
Conclusion
HECNU is a confirmed genotoxic agent, and it is highly probable that its isomers also possess genotoxic properties. The precise comparative genotoxicity would depend on the specific isomeric structure, which influences the compound's chemical reactivity and metabolic fate. A comprehensive evaluation using a battery of in vitro and in vivo genotoxicity assays is essential to characterize and compare the genotoxic profiles of HECNU and its isomers. Such studies are crucial for the risk assessment and further development of these compounds as potential therapeutic agents.
References
Benchmarking HECNU's Therapeutic Index Against Established Glioma Chemotherapeutics
For Immediate Release
This guide provides a comparative analysis of 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea (HECNU) against established chemotherapeutic agents for the treatment of glioma, with a focus on their respective therapeutic indices. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A wider therapeutic window indicates a safer drug. HECNU is a nitrosourea compound that has been investigated for its potential in treating malignant brain tumors. This guide benchmarks HECNU against two standard-of-care chemotherapeutics for glioma: carmustine (BCNU), another nitrosourea, and temozolomide (TMZ), an oral alkylating agent.
Comparative Analysis of Therapeutic Agents
Due to the limited recent research on HECNU, a direct quantitative comparison of its therapeutic index with current standard-of-care drugs is challenging. However, a qualitative and inferred comparison can be made based on available preclinical and clinical data.
| Feature | HECNU | Carmustine (BCNU) | Temozolomide (TMZ) |
| Mechanism of Action | Alkylating agent, causing DNA cross-linking and strand breaks. | Alkylating agent that cross-links DNA and RNA, inhibiting their synthesis.[1][2][3] | Prodrug that methylates DNA, leading to futile repair cycles and apoptosis.[4][5] |
| Clinical Application in Glioma | Investigated in Phase II trials for recurrent malignant gliomas.[6] | Used for newly diagnosed and recurrent high-grade gliomas, often as a wafer implant.[2][7][8][9] | First-line treatment for newly diagnosed glioblastoma in combination with radiotherapy.[10][11] |
| Reported Efficacy | A 1988 study showed a 20% objective remission rate in recurrent glioma patients.[6] | Improves survival in newly diagnosed glioblastoma.[7][8] | Significantly improves overall and progression-free survival in glioblastoma patients.[10][11] |
| Known Toxicities | Reported as having mild, reversible, and non-cumulative toxicity, with better tolerance than BCNU and CCNU.[6] | Myelosuppression (leukopenia, thrombocytopenia), pulmonary toxicity, nausea, and vomiting.[3][12] | Myelosuppression (neutropenia, thrombocytopenia), fatigue, nausea, and vomiting.[13] |
| Therapeutic Index Data | Quantitative preclinical TI data in glioma models is not readily available. | Oral LD50 in rats is 20 mg/kg and in mice is 45 mg/kg.[3] Specific TI in glioma models is not well-documented in recent literature. | Considered to have a favorable therapeutic window, but specific preclinical LD50/ED50 values in glioma models are not consistently reported.[14] |
Experimental Protocols
Determining Therapeutic Index in Preclinical Glioma Models
The therapeutic index is typically determined in preclinical studies using animal models. A common workflow involves the following steps:
-
Animal Model Development: Orthotopic glioma models are established by implanting human glioma cell lines (e.g., U87MG) into the brains of immunocompromised mice or rats.[15][16][17][18]
-
Dose-Response Studies for Efficacy (ED50): Tumor-bearing animals are treated with a range of doses of the chemotherapeutic agent. The effective dose 50 (ED50), the dose that produces a therapeutic effect (e.g., 50% tumor growth inhibition) in 50% of the animals, is determined.
-
Dose-Response Studies for Toxicity (LD50): Healthy or tumor-bearing animals are administered a range of doses of the drug to determine the lethal dose 50 (LD50), the dose that is lethal to 50% of the animals.[19]
-
Calculation of Therapeutic Index: The therapeutic index is calculated as the ratio of LD50 to ED50 (TI = LD50 / ED50).[20]
Caption: Workflow for determining the therapeutic index in preclinical glioma models.
Mechanisms of Action and Signaling Pathways
HECNU, like other nitrosoureas, is an alkylating agent. Its primary mechanism of action is the induction of DNA damage, leading to cell cycle arrest and apoptosis. The signaling pathways activated by this DNA damage are complex and can involve tumor suppressor proteins like p53.
Temozolomide also functions as a DNA alkylating agent. Its cytotoxicity is primarily mediated by the formation of O6-methylguanine in DNA. This adduct mispairs with thymine during DNA replication, triggering the mismatch repair (MMR) pathway. Futile cycles of MMR activity lead to DNA double-strand breaks and ultimately, apoptosis.
Caption: Simplified signaling pathways for HECNU/Carmustine and Temozolomide.
Conclusion
While quantitative data for a direct comparison of the therapeutic index of HECNU with modern glioma chemotherapeutics is scarce, historical data suggests HECNU may possess a favorable safety profile compared to older nitrosoureas like BCNU.[6] However, the clinical efficacy and therapeutic window of temozolomide have established it as the current standard of care.[10][11] Further preclinical studies would be necessary to quantitatively benchmark HECNU's therapeutic index against temozolomide and to fully understand its potential in the current landscape of glioma treatment.
Caption: Logical relationship for comparing chemotherapeutics based on therapeutic index.
References
- 1. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 2. Carmustine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells | PLOS One [journals.plos.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of HECNU in malignant supratentorial gliomas--a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carmustine | CancerIndex [cancerindex.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Glioblastoma - Wikipedia [en.wikipedia.org]
- 11. Temozolomide for high grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. New (alternative) temozolomide regimens for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple and Reproducible Experimental in Vivo Glioma Model | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 16. An Optimized Protocol for In Vivo Analysis of Tumor Cell Division in a Sleeping Beauty-Mediated Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificarchives.com [scientificarchives.com]
- 18. Glioma: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Median lethal dose - Wikipedia [en.wikipedia.org]
- 20. derangedphysiology.com [derangedphysiology.com]
Safety Operating Guide
Safe Disposal of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea, ensuring the protection of personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not located, information for the closely related compound, 1-(2-Chloroethyl)urea, indicates it is toxic if swallowed.[1] Therefore, it is prudent to handle this compound as a hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle the compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[2]
-
Hand Protection: Use impervious chemical-resistant gloves. It is advisable to consult the glove manufacturer's compatibility chart for the specific material.[3]
-
Body Protection: A fully-buttoned lab coat is mandatory.[3] For larger spills, additional protective clothing may be necessary.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.[4][5]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid creating dust.[5] Do not eat, drink, or smoke when handling this product.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound waste.
1. Waste Collection:
-
Collect waste this compound in a dedicated, sealable, and compatible waste container.[3] High-density polyethylene (HDPE) containers are often a suitable choice.[6]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[3]
-
Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents.[3][7]
2. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated storage area away from direct sunlight and sources of ignition.[3]
-
The storage area should be secure and inaccessible to unauthorized personnel.[1][4]
3. Accidental Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.[4]
-
Wearing the appropriate PPE, control and contain the spill.[4]
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation. Do not use air hoses for cleanup.
-
Clean the affected area thoroughly.[5]
4. Final Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste management company.[6]
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[3]
-
Never dispose of this chemical down the drain or in regular trash.[4][7][8]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found. For general urea compounds, the following information is available:
| Parameter | Value | Source |
| Water Solubility of Urea | 624 g/L at 20 °C | [9] |
| Log Pow (n-octanol/water) for Urea | < -1.73 at 22 °C | [5] |
This data for urea suggests high water solubility and low potential for bioaccumulation. However, the presence of the chloroethyl group in the target compound significantly alters its properties and potential toxicity, warranting its treatment as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ebenergyhk.com [ebenergyhk.com]
- 7. davey.com [davey.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. azomures.com [azomures.com]
Personal protective equipment for handling 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea
Essential Safety and Handling Guide for 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. The following procedures are based on best practices for handling structurally related compounds and are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the chemical structure of this compound, which contains a reactive chloroethyl group, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Notes |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin Protection | Nitrile or neoprene gloves | Ensure gloves are regularly inspected for tears or holes. Change gloves frequently, especially after direct contact. |
| Chemical-resistant lab coat | Should be fully buttoned. | |
| Respiratory Protection | Use in a well-ventilated area (e.g., fume hood) | If handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Handling Procedures:
-
Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: When weighing or transferring the compound, use tools (e.g., spatulas, weigh paper) that can be easily decontaminated or disposed of as chemical waste.
-
Avoid Contamination: Do not return unused material to the original container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated solid waste (e.g., gloves, weigh paper, paper towels) should be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and chemical-resistant waste container.
-
Sharps: Contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for chemical waste.
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Experimental Protocol: Representative Cytotoxicity Assay
While a specific protocol for this compound is not available, the following is a representative methodology for assessing the cytotoxic effects of a similar compound on a cancer cell line (e.g., MCF-7).
-
Cell Culture: Culture MCF-7 cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of the compound. Include a vehicle control (solvent only) and a positive control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Experimental Workflow for Handling and Use
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
